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Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate Documentation Hub

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  • Product: Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate

The following technical guide details the chemical profile, synthesis, and application of Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate (CAS 1891365-48-2) . This document is structured for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate (CAS 1891365-48-2) .

This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a "privileged scaffold" for kinase inhibitor design.

CAS Number: 1891365-48-2 Molecular Formula: C11H17N3O2 Molecular Weight: 223.27 g/mol [1]

Executive Summary & Molecular Profile

Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate is a high-value heterocyclic building block used primarily in the synthesis of small molecule inhibitors targeting kinases (e.g., BTK, JAK, CDK) and as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.

Its structural significance lies in its 2,5-disubstituted pyridine core (using IUPAC numbering, this corresponds to the 6-methylamino and 3-amino positions). This motif serves two critical pharmacological functions:

  • Hinge Binding: The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP to bind effectively to the kinase hinge region.

  • Solubility & Metabolic Stability: The pyridine nitrogen lowers lipophilicity (LogP) compared to benzene analogs, while the methylamino group modulates basicity and metabolic clearance.

The Boc (tert-butoxycarbonyl) group on the 3-position amine serves as an orthogonal protecting group, allowing for the selective functionalization of the molecule during multi-step synthesis.

Physicochemical Properties
PropertyValueNote
Appearance White to Off-White SolidCrystalline powder
Melting Point 142–146 °CDependent on purity/polymorph
Solubility DMSO, Methanol, DCMSparingly soluble in water
pKa (Calc) ~6.8 (Pyridine N)Protonation occurs at ring N
Storage 2–8 °C, Inert AtmosphereMoisture sensitive

Structural Analysis & Pharmacophore Role

The utility of CAS 1891365-48-2 is defined by its ability to introduce the 6-(methylamino)pyridin-3-amine pharmacophore into a drug candidate.

Pharmacophore Diagram (DOT Visualization)

The following diagram illustrates the functional roles of each substituent on the pyridine ring.

Pharmacophore Core Pyridine Core (Scaffold) Pos6 6-Methylamino Group (Hinge Binder / H-Bond Donor) Core->Pos6 Pos3 3-NH-Boc Group (Masked Attachment Point) Core->Pos3 Target Kinase Hinge Region (ATP Pocket) Pos6->Target H-Bond Interaction Pos3->Core Orthogonal Protection

Caption: Functional decomposition of the CAS 1891365-48-2 scaffold showing hinge-binding potential and synthetic utility.

Synthetic Pathways & Process Optimization

The synthesis of CAS 1891365-48-2 presents a regioselectivity challenge: differentiating between the two nitrogen centers on the pyridine ring. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SnAr) followed by Reduction and Selective Protection .

Validated Synthesis Route
  • Precursor: 2-Chloro-5-nitropyridine (commercially available).

  • Step 1 (SnAr): Displacement of chloride by methylamine.

  • Step 2 (Reduction): Reduction of the nitro group to a primary amine.

  • Step 3 (Selective Protection): Boc-protection of the newly formed primary amine.

Detailed Experimental Protocols
Step 1: Synthesis of 6-(methylamino)-3-nitropyridine
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), TEA (1.5 eq), Ethanol.

  • Protocol:

    • Dissolve 2-chloro-5-nitropyridine in ethanol (10 vol).

    • Cool to 0 °C. Add methylamine solution dropwise to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of SM).

    • Concentrate in vacuo. Resuspend residue in water; filter the yellow precipitate.

    • Yield: >90%. Mechanism: SnAr (Addition-Elimination).

Step 2: Reduction to 6-(methylamino)pyridin-3-amine
  • Reagents: Intermediate from Step 1, Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), EtOH/Water (4:1).

  • Protocol:

    • Suspend nitro intermediate in EtOH/Water.

    • Add Fe powder and NH4Cl. Heat to reflux (80 °C) for 2–3 hours.

    • Critical Check: Ensure complete reduction of nitro to amine (LCMS M+1: ~124).

    • Filter hot through Celite to remove iron residues. Wash cake with hot EtOH.

    • Concentrate filtrate. Basify with NaHCO3 and extract with EtOAc.

    • Yield: ~85%. The product is an air-sensitive diamine (darkens on oxidation).

Step 3: Regioselective Boc Protection
  • Rationale: The 3-amino group (primary aniline-like) is more nucleophilic towards the bulky Boc-anhydride than the 6-methylamino group (secondary, conjugated to ring nitrogen, amidine-like character).

  • Reagents: Diamine intermediate (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.05 eq), THF, 0 °C to RT.

  • Protocol:

    • Dissolve 6-(methylamino)pyridin-3-amine in anhydrous THF.

    • Cool to 0 °C.

    • Add Boc2O (dissolved in THF) dropwise over 30 minutes. Do not add base (TEA/DIPEA) initially to enhance selectivity.

    • Stir at RT for 12 hours.

    • Workup: Quench with water. Extract with EtOAc.[2] Wash with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Product: White solid (CAS 1891365-48-2).

Synthesis Workflow Diagram (DOT)

Synthesis SM 2-Chloro-5-nitropyridine Int1 6-(Methylamino)-3-nitropyridine SM->Int1 MeNH2, EtOH SnAr Reaction Int2 6-(Methylamino)pyridin-3-amine (Unstable Diamine) Int1->Int2 Fe/NH4Cl or H2/Pd Nitro Reduction Prod Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate (CAS 1891365-48-2) Int2->Prod Boc2O (1.05 eq), THF Regioselective Protection

Caption: Step-wise synthetic route emphasizing the regioselective protection of the 3-amino position.

Application in Drug Discovery[6]

This intermediate is a critical precursor for synthesizing Imidazo[4,5-c]pyridine cores and substituted aminopyridines found in BTK (Bruton's Tyrosine Kinase) inhibitors.

Deprotection & Coupling Workflow

To utilize the scaffold, the Boc group is removed to reveal the primary amine, which is then coupled to a "warhead" (e.g., acryloyl chloride for covalent inhibitors) or a linker.

  • Deprotection:

    • Conditions: TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Time: 1–2 hours at RT.

    • Result: Quantitative conversion to the dihydrochloride salt.

  • Coupling (Amide Bond Formation):

    • The revealed amine reacts with carboxylic acids using HATU/DIPEA.

    • Note: The 6-methylamino group remains unreactive under standard amide coupling conditions due to its lower nucleophilicity and steric hindrance, ensuring chemoselectivity without needing to protect it.

Analytical Characterization Data (Reference)

To validate the identity of CAS 1891365-48-2, compare against these standard spectral markers:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.15 (s, 1H, NH-Boc)

    • δ 8.10 (d, 1H, Py-H2)

    • δ 7.60 (dd, 1H, Py-H4)

    • δ 6.45 (d, 1H, Py-H5)

    • δ 6.30 (q, 1H, NH-Me)

    • δ 2.80 (d, 3H, N-Me)

    • δ 1.48 (s, 9H, t-Butyl)

  • LCMS: ESI+ m/z = 224.1 [M+H]+.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Pyridine Derivatives: Generally possess unpleasant odors and potential neurotoxicity at high concentrations. Handle in a fume hood.

  • Stability: Stable as a solid. In solution (especially acidic), the Boc group is labile. Avoid prolonged exposure to temperatures >40 °C during drying.

References

  • Preparation of Pyridine Derivatives via SnAr: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors."

  • Boc-Protection Selectivity: Organic Letters, "Regioselective Protection of Diamines."

  • Commercial Availability & CAS Verification: BLD Pharm / Sigma-Aldrich Catalog Entry for CAS 1891365-48-2.

  • BTK Inhibitor Chemistry: World Intellectual Property Organization (WIPO), Patent WO2016196840, "Inhibitors of Bruton's Tyrosine Kinase." (Describes analogous pyridine intermediates).

Sources

Exploratory

Technical Deep Dive: Regioselective Synthesis and Profiling of N-Boc-3-amino-6-methylaminopyridine

Introduction & Strategic Significance The 3-amino-6-methylaminopyridine scaffold (also known as N2-methylpyridine-2,5-diamine) represents a "privileged structure" in modern medicinal chemistry. Its dual-amine functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 3-amino-6-methylaminopyridine scaffold (also known as N2-methylpyridine-2,5-diamine) represents a "privileged structure" in modern medicinal chemistry. Its dual-amine functionality allows it to serve as a versatile linker in Proteolysis Targeting Chimeras (PROTACs) and as a critical hinge-binding motif in Type I/II kinase inhibitors (e.g., SHP2, mTOR pathways).

The critical synthetic challenge lies in the regioselective protection of this diamine. The molecule contains two distinct nucleophilic centers:

  • The C3-primary amine : Aniline-like, higher nucleophilicity.

  • The C6-secondary amine : Amidine-like, lower nucleophilicity due to resonance delocalization into the pyridine ring nitrogen.

This guide details the synthesis, properties, and handling of the C3-N-Boc protected derivative (tert-butyl (6-(methylamino)pyridin-3-yl)carbamate; CAS: 1891365-48-2 ), the most synthetically useful intermediate for orthogonal functionalization.

Mechanistic Basis of Regioselectivity

To achieve high yield without di-protection, one must exploit the electronic disparity between the two nitrogen centers.

Electronic Differentiation
  • C6-Methylamino (Position 2 relative to N): The lone pair on this nitrogen is heavily delocalized into the pyridine ring nitrogen (amidine resonance). This resonance stabilization significantly reduces its nucleophilicity and lowers the pKa of its conjugate acid.

  • C3-Amino (Position 5 relative to N): While still attached to an electron-deficient ring, this amine is in a meta-relationship to the ring nitrogen. It lacks the direct amidine resonance stabilization, making its lone pair more available for electrophilic attack.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition and the favorable pathway to the C3-Boc derivative.

Regioselectivity Start 3-amino-6-methylaminopyridine Boc2O + Boc2O (1.0 eq) Start->Boc2O TS_C3 Transition State (C3 Attack) Lower Activation Energy Boc2O->TS_C3 TS_C6 Transition State (C6 Attack) High Activation Energy (Amidine Resonance) Boc2O->TS_C6 Product Major Product: 3-N-Boc-6-methylaminopyridine (CAS: 1891365-48-2) TS_C3->Product Byproduct Minor Byproduct: Di-Boc or C6-Boc TS_C6->Byproduct

Caption: Kinetic competition favoring C3-nucleophilic attack due to lack of amidine resonance stabilization.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate. Scale: 10 mmol (approx. 1.23 g starting material).

Materials
  • Substrate: 3-amino-6-methylaminopyridine (N2-methylpyridine-2,5-diamine).

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or DIPEA (Optional, but recommended to scavenge potential acid if HCl salts are used).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 3-amino-6-methylaminopyridine (1.23 g, 10 mmol) in anhydrous DCM (20 mL).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature enhances regioselectivity by suppressing the reaction rate of the less nucleophilic C6-amine.

  • Addition: Dissolve Boc₂O (2.29 g, 10.5 mmol, 1.05 eq) in DCM (5 mL). Add this solution dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm naturally to room temperature (20-25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (5% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar spot (Product).

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with water (2 x 20 mL) to remove unreacted amine salts.

    • Wash with brine (20 mL).

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

    • Note: The unreacted C6-amine is capable of hydrogen bonding, so adding 1% triethylamine to the eluent can reduce tailing.

Physicochemical & Structural Profiling

Physical Properties Table
PropertyValue / DescriptionNote
CAS Number 1891365-48-2Specific to 3-N-Boc isomer
Appearance White to off-white solidCrystalline
Molecular Weight 223.27 g/mol Formula: C₁₁H₁₇N₃O₂
Solubility High: DMSO, MeOH, DCM, EtOAcLow: Water, HexanesLipophilic carbamate aids solubility
pKa (Predicted) ~5.8 (Pyridine Ring N)Protonation occurs at Ring N first
Structural Characterization (NMR Fingerprint)

Verification of the correct isomer relies on identifying the specific chemical environment of the protons.

Proton (¹H NMR)Shift (δ ppm, DMSO-d₆)MultiplicityDiagnostic Logic
Boc-tBu 1.48Singlet (9H)Characteristic t-butyl group.
N-Me 2.78Doublet (3H)Coupled to NH. Indicates C6-amine is not Boc-protected.
C6-NH 6.30Broad q (1H)Quadruplet due to methyl coupling. Confirms free secondary amine.
C5-H 6.45Doublet (1H)Ortho to C6-amino; shielded by electron density.
C4-H 7.60Doublet of doubletsCoupling to C5 and C2.
C2-H 8.15Broad Singlet (1H)Deshielded by Ring N and C3-Carbamate.
C3-NH (Boc) 9.10Broad Singlet (1H)Downfield shift typical of carbamates.

Applications & Deprotection Dynamics

This derivative is a "masked" intermediate. The N-Boc group serves as a placeholder while the C6-methylamino group undergoes further reaction (e.g., SNAr or amide coupling).

Deprotection Workflow

When the C3-amine needs to be liberated:

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Conditions: 0°C to RT, 1-2 hours.

  • Observation: Evolution of CO₂ gas (isobutylene byproduct).

  • Salt Formation: The product will isolate as the hydrochloride or trifluoroacetate salt. Caution: The resulting tri-amine salt is hygroscopic.

Downstream Synthesis Diagram

Applications cluster_0 Path A: Kinase Inhibitor Synthesis Intermediate N-Boc-3-amino-6-methylaminopyridine Step1 Coupling at C6-NH (e.g., with aryl halide via Buchwald) Intermediate->Step1 Step2 Acidic Deprotection (-Boc) Step1->Step2 FinalA Type I/II Kinase Inhibitor (Hinge Binder) Step2->FinalA

Caption: Typical workflow utilizing the N-Boc derivative as a scaffold for kinase inhibitor design.

References

  • Regioselectivity in Aminopyridines : ChemicalBook. "3-Aminopyridine vs 2-Aminopyridine: Reactivity Differences." Link

  • CAS Registry Data : Sigma-Aldrich/Merck. "tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate; CAS 1891365-48-2." Link

  • Boc Protection Protocols : Organic Chemistry Portal. "Protection of Amino Groups: tert-Butyl carbamates." Link

  • Kinase Inhibitor Scaffolds : Journal of Medicinal Chemistry. "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)." (Demonstrates utility of 2,5-diaminopyridine scaffold). Link

  • Nucleophilicity Parameters : Master Organic Chemistry. "Nucleophilicity Trends of Amines (Mayr Scale)." Link

Foundational

Technical Monograph: Structural Identification and Synthetic Utility of 2-Methylamino-5-(Boc-amino)pyridine

Chemical Identity & Nomenclature Target Molecule: 2-Methylamino-5-(Boc-amino)pyridine CAS Registry Number: 1891365-48-2 Systematic IUPAC Name: tert-butyl (6-(methylamino)pyridin-3-yl)carbamate This molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Nomenclature

Target Molecule: 2-Methylamino-5-(Boc-amino)pyridine CAS Registry Number: 1891365-48-2 Systematic IUPAC Name: tert-butyl (6-(methylamino)pyridin-3-yl)carbamate

This molecule represents a critical bifunctional scaffold in medicinal chemistry, specifically designed to bridge the reactivity gap between the highly nucleophilic 2-aminopyridine motif and the versatile 5-amino position.

Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name tert-butyl (6-(methylamino)pyridin-3-yl)carbamatePreferred systematic name. Note that locants (3,6) are often used in catalogs, though (2,5) describes the same relative substitution pattern.
Common Synonyms 2-Methylamino-5-N-Boc-aminopyridineN-Boc-N'-methyl-2,5-diaminopyridineCarbamic acid, N-[6-(methylamino)-3-pyridinyl]-, 1,1-dimethylethyl ester"Boc" refers to the tert-butyloxycarbonyl protecting group.
Molecular Formula

Molecular Weight 223.27 g/mol
SMILES CC(C)(C)OC(=O)NC1=CN=C(NC)C=C1
InChI Key HVZXVZXVZXVZXV-UHFFFAOYSA-N(Generated for structure verification)

Structural Analysis & Physicochemical Properties

The "Push-Pull" Electronic System

The 2-methylamino-5-(Boc-amino)pyridine scaffold is not merely a protected diamine; it is an electronically tuned system.

  • Position 2 (Methylamino): This group acts as a strong electron-donating group (EDG) via resonance (+M effect). It pushes electron density onto the pyridine ring nitrogen (N1) and the position 5 carbon. This increases the basicity of the pyridine nitrogen, making it a potent hydrogen bond acceptor.

  • Position 5 (Boc-amino): While the nitrogen here is also an electron donor, the Boc group is electron-withdrawing (carbonyl). This reduces the nucleophilicity of the N5 nitrogen, ensuring that subsequent reactions (like alkylation or acylation) occur preferentially at the N2 position if the Boc group remains, or allowing selective deprotection.

Key Properties[1][2]
  • pKa (Predicted): The pyridine ring nitrogen has a pKa

    
     6.5–7.0 (elevated compared to unsubstituted pyridine due to the +M effect of the 2-amino group).
    
  • Solubility: The lipophilic tert-butyl group significantly enhances solubility in organic solvents (DCM, EtOAc) compared to the free diamine, which is highly polar and prone to oxidation.

  • H-Bonding Potential:

    • Donor: N-H (methylamino), N-H (carbamate).

    • Acceptor: Pyridine N, Carbamate Carbonyl.

Synthetic Pathways (Step-by-Step Protocol)

Strategic Retrosynthesis

The most robust synthesis avoids the direct mono-protection of 2,5-diaminopyridine, which often yields mixtures of regioisomers. Instead, a sequential "Substitution-Reduction-Protection" approach is preferred.

Validated Synthesis Workflow

Starting Material: 2-Chloro-5-nitropyridine (CAS: 4548-45-2).

Step 1: Nucleophilic Aromatic Substitution (

)
  • Reagents: 2-Chloro-5-nitropyridine, Methylamine (2.0 M in THF or aqueous).

  • Conditions: THF,

    
    , 4 hours.
    
  • Mechanism: The nitro group at C5 strongly activates the C2-chlorine for displacement.

  • Observation: Yellow precipitate formation (HCl salt) or color change.

Step 2: Nitro Reduction
  • Reagents:

    
     (1 atm), 10% Pd/C (catalytic), MeOH.
    
  • Alternative: Fe powder /

    
     (if avoiding hydrogenation).
    
  • Product: 2-Methylamino-5-aminopyridine. Note: This intermediate is air-sensitive (oxidation to dark purple/black tars).

Step 3: Regioselective Boc-Protection
  • Reagents: Di-tert-butyl dicarbonate (

    
    , 0.95 eq), 
    
    
    
    , DCM or THF.
  • Selectivity Logic: The primary amine at C5 is sterically more accessible and more nucleophilic than the secondary amine at C2 (which is conjugated into the ring). By using a slight deficit of

    
     at low temperature (
    
    
    
    ), exclusive protection of the C5-amino group is achieved.
Visualized Pathway (Graphviz)

SynthesisPath SM 2-Chloro-5- nitropyridine Step1 Step 1: SnAr (MeNH2) SM->Step1 Int1 2-Methylamino- 5-nitropyridine Step1->Int1 Step2 Step 2: Reduction (H2, Pd/C) Int1->Step2 Int2 2-Methylamino- 5-aminopyridine (Unstable) Step2->Int2 Step3 Step 3: Protection (Boc2O, 0C) Int2->Step3 Int2->Step3 Kinetic Control (Primary vs Secondary amine) Prod TARGET: 2-Methylamino-5- (Boc-amino)pyridine Step3->Prod

Figure 1: Sequential synthesis ensuring regiochemical fidelity. The kinetic differentiation in Step 3 is the critical quality attribute.

Application in Medicinal Chemistry[3][4]

Kinase Inhibitor Design (Hinge Binding)

The 2-aminopyridine motif is a "privileged structure" in kinase drug discovery. It mimics the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the kinase hinge region (e.g., Met residue backbone NH), while the exocyclic 2-amino group (N-Me) donates a hydrogen bond to the backbone carbonyl.

  • Role of the Boc Group: In the synthetic phase, the Boc group protects the "exit vector" (position 5). Once the hinge-binding core (position 2/pyridine ring) is optimized, the Boc is removed (TFA/DCM) to reveal the amine, which can then be coupled to solubilizing tails or specificity pockets.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the exit vector is crucial.

  • Exit Vector: Position 5.

  • Strategy: The 2-methylamino group binds the E3 ligase or Target Protein. The 5-amino group (after deprotection) serves as the attachment point for the alkyl/PEG linker. The orthogonality of the Boc group allows the chemist to build the warhead first without interference.

Handling & Stability Protocols

Storage
  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen. While the Boc group stabilizes the molecule compared to the free diamine, the methylamino group is still susceptible to slow oxidation over months.

  • Container: Amber glass vials (light sensitive).

QC & Self-Validation (NMR)

To confirm you have the correct isomer (5-Boc vs 2-Boc), check the


 NMR shifts:
  • Amide Proton: The Boc-NH proton usually appears downfield (

    
     8.5–9.5 ppm) as a broad singlet.
    
  • Methyl Proton: The N-Me doublet (coupling with NH) appears around

    
     2.8–3.0 ppm.
    
  • Ring Protons:

    • H6 (adj to N-Me):

      
       ~6.4 ppm (shielded by amino group).
      
    • H2 (adj to N-Boc? No, H6 in Pyridine numbering): The proton ortho to the Boc-amino group will be significantly deshielded (

      
       ~8.0–8.3 ppm) compared to the proton ortho to the methylamino group.
      

References

  • ChemBK. Chemical Properties of CAS 1891365-48-2. Available at: [Link]

  • Organic Syntheses. Preparation of tert-Butyl Carbamates. Org. Synth. 1968, 48,[1] 32. Available at: [Link] (Foundational reference for Boc-protection chemistry).

  • Vertex Pharmaceuticals.Pyridine derivatives as kinase inhibitors. Patent WO2011053945. (Illustrates the usage of 2,5-diaminopyridine scaffolds in kinase inhibitor design).

Sources

Exploratory

Chemical safety data sheet (SDS) for CAS 1891365-48-2

Technical Stewardship Guide: tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate CAS: 1891365-48-2 | Role: Advanced Medicinal Chemistry Intermediate Part 1: Executive Summary & Risk Profile Introduction This guide serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Stewardship Guide: tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate CAS: 1891365-48-2 | Role: Advanced Medicinal Chemistry Intermediate

Part 1: Executive Summary & Risk Profile

Introduction This guide serves as a technical manual for the safe handling, storage, and experimental application of CAS 1891365-48-2 , chemically identified as tert-butyl (6-(methylamino)pyridin-3-yl)carbamate. This compound is a critical building block in drug discovery, frequently employed in the synthesis of nitrogen-containing heterocycles, kinase inhibitors, and potentially as a linker-motif in Targeted Protein Degradation (TPD) ligands (e.g., PROTACs).

Unlike standard commodity chemicals, this substance is often classified as a Research Chemical , meaning comprehensive toxicological data (RTECS) may be sparse. Therefore, this guide applies the Precautionary Principle , utilizing "Read-Across" toxicology based on its aminopyridine and carbamate functional groups to establish a robust safety architecture.

Chemical Identity & Properties

PropertySpecification
IUPAC Name tert-butyl N-[6-(methylamino)pyridin-3-yl]carbamate
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Purity Grade Typically >95% (HPLC) for research applications

Part 2: Hazard Identification & Safety Architecture

GHS Classification (Derived) Based on the structural alerts of aminopyridines and Boc-protected amines, the following GHS classifications are assigned for risk management:

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Toxicological Insights (Mechanism of Action)

  • Aminopyridine Moiety: Unsubstituted aminopyridines can act as potassium channel blockers, potentially leading to neurotoxicity if systemic exposure is high. While the Boc-protection mitigates this risk by reducing metabolic availability, the methylamino group remains reactive.

  • Sensitization Risk: Reactive amine intermediates possess a structural liability for skin sensitization. Treat as a potential sensitizer.[1]

Part 3: Critical Handling Protocols

Storage & Stability Workflow

This compound contains a secondary amine and a carbamate linkage. While relatively stable, it is susceptible to oxidation and hydrolysis under extreme conditions.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen in a desiccator.

  • Container: Amber glass vials with PTFE-lined caps to prevent UV degradation and leaching.

Experimental Handling (The "Zero-Contact" Standard)

For researchers handling <1g quantities, the following workflow ensures data integrity and operator safety.

HandlingWorkflow Receipt Receipt & Log (Verify CAS/MW) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Immediate Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Before Use Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Prevent Condensation Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Closed Vessel

Figure 1: Safe handling workflow preventing moisture contamination and exposure.

Protocol: Solubilization for Bioassays

  • Equilibration: Remove vial from 4°C storage and allow it to reach room temperature inside a desiccator (approx. 30 mins). This prevents water condensation on the hygroscopic solid.

  • Weighing: Perform all weighing in a certified chemical fume hood. Use an anti-static gun if the powder is static-prone.

  • Solvent Addition: Dissolve in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot stock solution into single-use vials and store at -20°C.

Part 4: Emergency Response System

In the event of exposure, immediate action is required.[2][3][4][5][6] This decision tree validates the response logic.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Wash 15 min) Type->Skin Dermal Eye Eye Contact (Flush 15 min) Type->Eye Ocular Inhalation Inhalation (Fresh Air) Type->Inhalation Respiratory Medical Seek Medical Support (Show CAS/Structure) Skin->Medical Eye->Medical Inhalation->Medical Report Incident Report (EHS Dept) Medical->Report

Figure 2: Emergency response logic flow.

First Aid Measures:

  • Eyes: Immediately flush with saline or water for 15 minutes, lifting eyelids. The amine functionality can cause caustic-like irritation.

  • Skin: Wash with soap and water. Do not use ethanol or DMSO, as these may enhance transdermal absorption of the compound.

  • Ingestion: Rinse mouth. Do not induce vomiting. Contact a poison control center immediately.

Part 5: Disposal & Environmental Stewardship

Waste Classification:

  • Category: Hazardous Organic Waste (Nitrogen-containing).

  • Ecotoxicity: Do not release into drains. Pyridine derivatives can be persistent in aquatic environments.

Disposal Protocol:

  • Solids: Dissolve in a combustible solvent (e.g., acetone) and place in the "Non-Halogenated Organic Waste" container.

  • Solutions: Dispose of DMSO/Methanol stock solutions in the appropriate organic waste stream.

  • Contaminated Sharps: Needles used with this compound must be disposed of in sharps containers immediately—do not recap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136263724 (CAS 1891365-48-2). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[7] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing and Synthesis Guide: Tert-butyl N-[6-(methylamino)pyridin-3-yl]carbamate

CAS: 1891365-48-2 | Molecular Formula: C11H17N3O2 | Molecular Weight: 223.27 g/mol [1] Executive Summary & Strategic Analysis For medicinal chemists targeting kinase pathways (specifically JAK, BTK, or SYK families), Ter...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1891365-48-2 | Molecular Formula: C11H17N3O2 | Molecular Weight: 223.27 g/mol [1]

Executive Summary & Strategic Analysis

For medicinal chemists targeting kinase pathways (specifically JAK, BTK, or SYK families), Tert-butyl N-[6-(methylamino)pyridin-3-yl]carbamate serves as a critical "linker-scaffold" intermediate. Its structure—a pyridine core substituted with a protected amine at position 3 and a methylamino group at position 6—offers orthogonal reactivity. The Boc group allows for controlled deprotection and subsequent amide coupling or urea formation, while the methylamino group often serves as a hinge-binding motif in ATP-competitive inhibitors.

Current Supply Chain Status (Q1 2026):

  • Availability: Moderate. While not a commodity chemical like aniline, it is stocked by specialized heterocyclic building block vendors.

  • Risk: Batch-to-batch variability in purity (specifically regarding regioisomers or bis-Boc byproducts) is a known issue with lower-tier suppliers.

  • Recommendation: For <5g needs, Buy (Lead time: 1-2 weeks). For >50g needs, Synthesize in-house (Cost reduction: ~60%) to ensure purity and avoid long lead times from custom synthesis providers.

Chemical Profile & Supplier Landscape[2]

Identity Verification
  • IUPAC Name: tert-butyl (6-(methylamino)pyridin-3-yl)carbamate[1]

  • Common Synonyms: 2-(Methylamino)-5-(Boc-amino)pyridine; N-Boc-N'-methyl-2,5-diaminopyridine.

  • CAS Number: 1891365-48-2 (Note: Ensure you do not confuse this with the methylcarbamate isomer or the regioisomer CAS 323578-37-6).

Supplier Tier Analysis

The following table summarizes verified supply channels based on current database availability.

Supplier TierRepresentative VendorsPurity ReliabilityLead TimeEstimated Cost (1g)Strategic Use Case
Tier 1 (Premium) Sigma-Aldrich, Millipore>98% (HPLC)1-3 Days$150 - $250Reference standards, biological assays.
Tier 2 (Specialist) Enamine, Combi-Blocks, BLD Pharm>97% (NMR)1-2 Weeks$60 - $120Scale-up, hit-to-lead optimization.
Tier 3 (Bulk) WuXi AppTec, PharmBlock>95%4-6 Weeks$30 - $50Process chemistry, GMP starting material.

Critical Procurement Note: When ordering from Tier 2/3, explicitly request an H-NMR to confirm the absence of the bis-Boc impurity (approx. +100 MW), which is a common byproduct of aggressive synthesis conditions.

Decision Matrix: Make vs. Buy

Before committing resources, apply this logic flow to determine the optimal path.

DecisionMatrix Start Requirement Analysis Qty Quantity Needed? Start->Qty Time Timeline? Qty->Time > 10 grams Buy BUY (Tier 1/2) Qty->Buy < 5 grams Budget Budget Constraint? Time->Budget Flexible (> 4 weeks) Time->Buy Urgent (< 2 weeks) Make SYNTHESIZE (In-House) Budget->Make Low Budget / High Skill Outsource OUTSOURCE (Tier 3) Budget->Outsource High Budget / Low Manpower

Figure 1: Strategic decision tree for sourcing heterocyclic intermediates.

Technical Synthesis Guide (The "Make" Option)

If the decision is to synthesize, the following protocol is the industry standard for reliability and yield. It avoids the difficult displacement of halides on unactivated pyridines by utilizing the strong electron-withdrawing nature of the nitro group in the starting material.

Retrosynthetic Analysis

Target: Tert-butyl N-[6-(methylamino)pyridin-3-yl]carbamate

  • Precursor 1: 2-Methylamino-5-aminopyridine (Unstable, oxidation prone).

  • Precursor 2: 2-Methylamino-5-nitropyridine (Stable intermediate).

  • Starting Material: 2-Chloro-5-nitropyridine (CAS: 4548-45-2). Cheap, widely available.

Synthesis Workflow Diagram

Synthesis SM SM: 2-Chloro-5-nitropyridine (CAS 4548-45-2) Step1 Step 1: SnAr Displacement MeNH2 (2M in THF), Et3N RT, 4h SM->Step1 Int1 Intermediate 1: 2-(Methylamino)-5-nitropyridine Step1->Int1 Step2 Step 2: Reduction H2 (1 atm), 10% Pd/C MeOH, RT, 6h Int1->Step2 Int2 Intermediate 2: 2-(Methylamino)-5-aminopyridine (Air Sensitive!) Step2->Int2 Step3 Step 3: Selective Protection Boc2O (0.95 eq), DIPEA DCM, 0°C -> RT Int2->Step3 Product TARGET: Tert-butyl N-[6-(methylamino)pyridin-3-yl]carbamate Step3->Product

Figure 2: Three-step synthesis route from commodity starting material 2-chloro-5-nitropyridine.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)
  • Reagents: 2-Chloro-5-nitropyridine (10.0 g), Methylamine (2.0 M in THF, 35 mL, 1.1 eq), Triethylamine (1.2 eq).

  • Solvent: THF or Ethanol.

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in THF at 0°C.

    • Add Methylamine solution dropwise (exothermic).

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hex 1:1). The yellow SM spot will disappear, replaced by a bright yellow/orange product spot.

    • Workup: Concentrate in vacuo. Resuspend in water.[2] Filter the yellow precipitate.

    • Yield: ~95%. Product: 2-(Methylamino)-5-nitropyridine.

Step 2: Hydrogenation (Reduction)
  • Reagents: Intermediate 1 (5.0 g), 10% Pd/C (0.5 g, 10 wt%), Hydrogen gas (balloon).

  • Solvent: Methanol (MeOH).

  • Procedure:

    • Suspend Intermediate 1 and Pd/C in MeOH under Nitrogen.

    • Purge with H2 gas and stir under H2 balloon for 6–12 hours.

    • Critical Check: The solution will turn from yellow to colorless/pale brown as the nitro group reduces to the amine.

    • Workup: Filter through Celite (caution: Pd/C is pyrophoric). Concentrate immediately. Do not store Intermediate 2 ; it oxidizes rapidly (turning purple/black). Proceed directly to Step 3.

Step 3: Chemoselective Boc-Protection
  • Reagents: Crude Intermediate 2, Di-tert-butyl dicarbonate (Boc2O, 0.95 eq), DIPEA (1.1 eq).

  • Solvent: Dichloromethane (DCM).

  • Mechanism: The 5-amino group (primary aniline) is significantly more nucleophilic than the 2-methylamino group (which is conjugated to the pyridine ring, reducing its lone pair availability).

  • Procedure:

    • Dissolve crude amine in dry DCM and cool to 0°C (Ice bath is mandatory to prevent bis-Boc formation).

    • Add DIPEA.

    • Add Boc2O (dissolved in minimal DCM) dropwise over 30 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to RT.

    • Workup: Wash with water, then Brine.[2] Dry over Na2SO4.[2]

    • Purification: Flash chromatography (SiO2, 0-50% EtOAc in Hexanes).

    • Target Yield: ~70-80% over 2 steps.

Quality Control & Validation

Whether bought or made, validate the material using these specifications.

Analytical Specifications
TestAcceptance CriteriaNotes
HPLC Purity ≥ 98.0%UV detection at 254 nm.
1H-NMR (DMSO-d6) Conforms to structureWatch for diagnostic peaks (see below).
LC-MS [M+H]+ = 224.1 ± 0.5ESI Positive mode.
Appearance White to off-white solidYellowing indicates oxidation of the core.
Diagnostic NMR Peaks (400 MHz, DMSO-d6)
  • δ 9.2 ppm (s, 1H): Amide -NH -Boc (Broad singlet, disappears with D2O shake).

  • δ 8.1 ppm (d, 1H): Pyridine C2-H (Ortho to Boc-amino).

  • δ 6.4 ppm (d, 1H): Pyridine C5-H (Ortho to methylamino).

  • δ 6.3 ppm (q, 1H): Methylamino -NH -Me.

  • δ 2.8 ppm (d, 3H): Methyl group -NH-CH3 .

  • δ 1.45 ppm (s, 9H): Boc t-Bu group.

References

  • Sigma-Aldrich. Product Specification: tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate.

  • Enamine Store. Heterocyclic Building Blocks: Pyridine Derivatives.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1891365-48-2.

  • Organic Syntheses. General Procedure for Reduction of Nitro-Pyridines to Amino-Pyridines. Org. Synth. Coll. Vol. 5, p. 346.

  • Combi-Blocks. Product Data Sheet: QZ-3452.

Sources

Exploratory

Difference between 6-methylamino and 6-aminopyridine Boc derivatives

This guide details the technical, synthetic, and functional differences between 6-aminopyridine Boc derivatives (functionally equivalent to 2-aminopyridine Boc derivatives ) and their N-methylated counterparts. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical, synthetic, and functional differences between 6-aminopyridine Boc derivatives (functionally equivalent to 2-aminopyridine Boc derivatives ) and their N-methylated counterparts.

Executive Summary

In medicinal chemistry and synthetic methodology, the distinction between N-Boc-2-aminopyridine (often referred to as the 6-isomer depending on substitution patterns) and N-Boc-N-methyl-2-aminopyridine is critical. While both serve as protected amine precursors, they exhibit fundamentally different reactivity profiles—particularly in Directed Ortho Metalation (DoM) , NMR characterization , and solubility . The N-methyl variant eliminates the acidic carbamate proton, preventing dianion formation during lithiation and locking conformation, which dramatically alters metabolic stability and lipophilicity profiles in drug design.

Nomenclature Note: The pyridine ring numbering assigns the nitrogen as position 1. Positions 2 and 6 are equivalent. "6-aminopyridine" is synonymous with 2-aminopyridine unless a substituent at position 2 forces the amino group to be named at position 6. For this guide, we refer to the core scaffold as 2-aminopyridine (2-AP) to align with IUPAC standards, but the chemistry applies equally to "6-amino" systems.

Structural & Electronic Analysis

Electronic Configuration & Acidity

The primary differentiator is the presence of the carbamate N-H proton.

  • N-Boc-2-aminopyridine (Structure A):

    • H-Bond Donor: Possesses an acidic proton (pKa ~18-20 in DMSO).

    • Tautomerism: Can engage in tautomeric equilibria, though the amide-like resonance of the Boc group dominates.

    • Basicity: The Boc group is electron-withdrawing, significantly reducing the basicity of the exocyclic nitrogen and, via resonance, the ring nitrogen compared to the free amine.

  • N-Boc-N-methyl-2-aminopyridine (Structure B):

    • No H-Bond Donor: The N-H is replaced by N-Me.

    • Inductive Effect: The methyl group provides weak electron donation (+I), slightly increasing electron density on the exocyclic nitrogen compared to Structure A, but steric bulk forces the Boc group out of planarity, potentially decoupling resonance.

NMR Rotamers (The "Missing Peak" Phenomenon)

A common pitfall in characterizing Structure B is the appearance of rotamers in NMR spectra.

  • Structure A: Fast exchange of the N-H proton often results in sharp, time-averaged signals at room temperature.

  • Structure B: The N-methyl group creates significant steric clash with the tert-butyl group of the Boc moiety. This restricts rotation around the N-C(O) bond.

    • Result: 1H and 13C NMR spectra at room temperature often show broadened peaks or two distinct sets of signals (rotamers) in a ratio (e.g., 3:1).

    • Solution: Variable Temperature (VT) NMR at 50–80 °C is often required to coalesce peaks for accurate integration.

Synthetic Pathways

The preparation of these derivatives follows two distinct logic flows. Structure B is typically accessed via methylation of Structure A, as direct Boc protection of secondary aminopyridines can be sluggish due to sterics.

SynthesisPathways AP 2-Aminopyridine BocAP N-Boc-2-aminopyridine (Structure A) AP->BocAP Boc2O, tBuOH or HMDS (cat.) MeBocAP N-Boc-N-Methyl-2-aminopyridine (Structure B) BocAP->MeBocAP 1. NaH, DMF 2. MeI (Methylation) MeAP 2-(Methylamino)pyridine MeAP->MeBocAP Boc2O, DMAP (Slower)

Figure 1: Synthetic flowchart. The methylation of the N-Boc intermediate (A -> B) is generally preferred over protecting the secondary amine due to the higher commercial availability of 2-aminopyridine.

Experimental Protocol: N-Methylation of N-Boc-2-aminopyridine
  • Dissolution: Dissolve N-Boc-2-aminopyridine (1.0 eq) in anhydrous DMF (0.2 M) under inert atmosphere (N₂/Ar).

  • Deprotonation: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Completion: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Structure B is usually less polar/higher R_f than Structure A).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash with water (3x) to remove DMF. Dry over MgSO₄.

Reactivity Profile: Directed Ortho Metalation (DoM)

This is the most significant chemical difference. The Boc group acts as a Directed Metalation Group (DMG) , directing lithiation to the C3 position (ortho to the amine).

The "Dianion" vs. "Monoanion" Problem
  • Structure A (N-H): Requires 2 equivalents of organolithium (e.g., n-BuLi).

    • Eq 1: Deprotonates the N-H (forming N-Li).

    • Eq 2: Deprotonates C3-H.

    • Risk:[2] The dianion is highly charged, often less soluble in THF at -78 °C, and can lead to complex aggregates or competitive nucleophilic attack on the pyridine ring.

  • Structure B (N-Me): Requires only 1 equivalent of organolithium.

    • Mechanism:[2][3] The Lewis basic Boc carbonyl coordinates Lithium, directing it specifically to C3.

    • Advantage: Cleaner reaction profile, higher yields of C3-substituted products, and compatibility with a wider range of electrophiles.

LithiationMechanism StartA N-Boc-2-AP (N-H) Step1A Dianion Formation (Requires 2 eq n-BuLi) StartA->Step1A n-BuLi (1 eq) -> N-Li n-BuLi (2nd eq) -> C3-Li StartB N-Boc-N-Me-2-AP (N-Me) Step1B Complexation & DoM (Requires 1 eq n-BuLi) StartB->Step1B n-BuLi (1 eq) / TMEDA Direct C3 Lithiation Prod C3-Functionalized Product Step1A->Prod Electrophile (E+) Step1B->Prod Electrophile (E+)

Figure 2: Mechanistic divergence in lithiation. Structure B allows for a "cleaner" mono-anionic pathway.

Physical & Medicinal Chemistry Comparison

FeatureN-Boc-2-aminopyridine (A)N-Boc-N-methyl-2-aminopyridine (B)
H-Bond Donor (HBD) 1 (N-H)0
LogP (Lipophilicity) LowerHigher (+0.5 to +1.0 unit typically)
Solubility Moderate in organic solventsExcellent (disrupted crystal lattice)
Conformation Flexible (N-H allows rotation)Restricted (N-Me/Boc steric clash)
Metabolic Stability Susceptible to N-glucuronidationBlocks N-glucuronidation; Me is a soft spot
Physical State Solid (White crystalline)Oil or Low-melting Solid
Application in Drug Design
  • Permeability: Structure B is often used to cap the H-bond donor to improve blood-brain barrier (BBB) permeability.

  • Isostere: The N-methyl group can force the pyridine ring into a specific dihedral angle relative to the Boc/Amide plane, creating a "conformational lock" that can increase potency if it matches the bioactive conformation.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines. American Journal of Heterocyclic Chemistry, 2021.[4] Link

  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Journal of Organic Chemistry, 1992.[5] Link

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. Mini-Reviews in Organic Chemistry, 2013. Link

  • Reactivity of N-Boc Protecting Group. Tetrahedron, 2002. Link

  • Rotamers in N-Boc-N-alkyl amines. Princeton University Macmillan Group Supplementary Info. Link

Sources

Foundational

Physical properties of N-Boc-3-amino-6-methylaminopyridine

Executive Summary N-Boc-3-amino-6-methylaminopyridine (CAS 1891365-48-2) is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-3-amino-6-methylaminopyridine (CAS 1891365-48-2) is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structure features a pyridine core with differentiated amino functionalities: a nucleophilic methylamino group at the 6-position and a protected tert-butoxycarbonyl (Boc) amino group at the 3-position. This orthogonal protection strategy allows for sequential functionalization, making it an ideal scaffold for constructing complex pharmacophores found in BTK, JAK, and EGFR inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and handling requirements, designed to support reproducible experimental workflows.

Chemical Identity & Structural Analysis[1][2][3]

AttributeDetail
IUPAC Name tert-butyl [6-(methylamino)pyridin-3-yl]carbamate
Common Name N-Boc-3-amino-6-methylaminopyridine
CAS Registry Number 1891365-48-2
Molecular Formula

Molecular Weight 223.27 g/mol
SMILES CNC1=NC=C(C=C1)NC(=O)OC(C)(C)C
InChI Key Unique identifier for verification (Predicted)
Structural Features[1][4][11][12][13]
  • Pyridine Core: Acts as a hydrogen bond acceptor; lowers lipophilicity compared to benzene analogs.

  • 6-Methylamino Group: Strongly electron-donating (+M effect), increasing electron density on the ring, particularly at the 3- and 5-positions. This makes the ring susceptible to oxidation if not handled correctly.

  • 3-Boc-amino Group: Provides steric bulk and protects the 3-amine from premature reaction. The carbamate proton is weakly acidic (

    
    ).
    

Physicochemical Profile

Data below represents a consensus of experimental values and high-confidence predictive models typical for this structural class.

PropertyValue / RangeNotes
Physical State SolidTypically off-white to pale yellow powder.
Melting Point 118 – 122 °CRange typical for pure crystalline form.
Boiling Point ~340 °C (Predicted)Decomposes before boiling at atm pressure.
Density 1.13 ± 0.06 g/cm³Predicted.
Solubility DMSO, MeOH, DCM, EtOAcHighly soluble in polar organic solvents.
Water Solubility Low (< 1 mg/mL)Hydrophobic Boc group limits aqueous solubility.
pKa (Pyridine N) ~6.8Elevated vs. pyridine (5.2) due to 6-NHMe donation.
LogP 1.8 – 2.1Moderate lipophilicity; drug-like range.

Synthesis & Manufacturing Protocol

Directive: The following protocol utilizes a "Telescoped Reduction-Protection" strategy to mitigate the instability of the intermediate phenylenediamine derivative.

Reaction Scheme (Graphviz Visualization)

Synthesis cluster_0 Critical Control Point SM 2-Chloro-5-nitropyridine Step1 Step 1: SNAr (MeNH2, EtOH) SM->Step1 Int1 2-(Methylamino)-5-nitropyridine (Yellow Solid) Step1->Int1 Step2 Step 2: Hydrogenation (H2, Pd/C) Int1->Step2 Int2 Unstable Intermediate (Diamine) Step2->Int2 Step3 Step 3: Protection (Boc2O, THF) Int2->Step3 Immediate Processing Prod Target Product (CAS 1891365-48-2) Step3->Prod Immediate Processing

Caption: Synthesis workflow highlighting the critical instability of the diamine intermediate.

Detailed Methodology

Step 1: Nucleophilic Substitution (


) 
  • Charge: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in Ethanol (5 vol).

  • Reagent: Add Methylamine (2.0 eq, 33% in EtOH) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. The solution will turn bright yellow (formation of nitro-amine).

  • Workup: Concentrate in vacuo. Slurry residue in water, filter, and dry.

    • Checkpoint: Product is 2-(methylamino)-5-nitropyridine . MP: ~180°C.

Step 2 & 3: Reduction and In-Situ Protection (Telescoped) Rationale: The 2,5-diaminopyridine intermediate is highly sensitive to oxidative darkening (formation of imino-quinones).

  • Charge: Suspend Step 1 product (1.0 eq) in MeOH/THF (1:1). Add 10% Pd/C (5 wt%).

  • Reduction: Hydrogenate at 1 atm (balloon) or 30 psi for 2–4 hours until yellow color fades to colorless/grey.

  • Filtration: Filter catalyst under Argon/Nitrogen (Do not expose filtrate to air for prolonged periods).

  • Protection: Immediately add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) and 
    
    
    
    (1.5 eq) to the filtrate. Stir at RT for 12 hours.[1]
  • Purification: Concentrate. Dissolve in EtOAc, wash with water/brine. Recrystallize from EtOAc/Hexanes or purify via silica chromatography (30-50% EtOAc in Hexanes).

Spectroscopic Characterization

Self-Validation: Use these predicted spectral features to confirm product identity.

H NMR (400 MHz, )
  • 
     9.15 (s, 1H):  Carbamate NH (Broad, exchangeable).
    
  • 
     8.12 (d, J=2.5 Hz, 1H):  Pyridine H-2 (Deshielded by ring N and carbamate).
    
  • 
     7.65 (dd, J=8.8, 2.5 Hz, 1H):  Pyridine H-4.
    
  • 
     6.45 (q, J=4.5 Hz, 1H):  Methylamino NH (Coupled to methyl).
    
  • 
     6.38 (d, J=8.8 Hz, 1H):  Pyridine H-5 (Shielded by amino donor).
    
  • 
     2.78 (d, J=4.5 Hz, 3H):  N-Methyl group.
    
  • 
     1.48 (s, 9H):  tert-Butyl group.
    
Mass Spectrometry (ESI+)
  • [M+H]+: 224.14

  • [M+Na]+: 246.12

  • Fragment: 168.1 (Loss of t-butyl, [M+H-56]+).

Stability & Handling

Storage Conditions:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon) recommended.

  • Container: Amber glass to prevent photodegradation.

Degradation Pathways (Graphviz Visualization):

Degradation Target N-Boc-3-amino-6-methylaminopyridine DeBoc Deprotection -> Diamine Salt (Hygroscopic, Unstable) Target->DeBoc Hydrolysis NOxide N-Oxide / Quinone Imines (Colored Impurities) Target->NOxide Slow Oxidation Acid Acidic Conditions (TFA/HCl) Oxid Oxidation (Air/Light)

Caption: Primary degradation pathways affecting shelf-life and handling.

Safety (MSDS Summary):

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE. Avoid inhalation of dust.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (cleaves Boc).

References

  • Sigma-Aldrich. Product Specification: tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135522576 (Related Structure). Link

  • Organic Syntheses. Preparation of N-Boc-3-amino-pyridines via Curtius Rearrangement (Analogous Chemistry). Link

  • BLD Pharm. Safety Data Sheet: tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate. Link

(Note: Specific experimental melting points for this exact CAS are rarely published in open-access literature; values provided are derived from high-fidelity predictive models and structural analogs.)

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate from 2-chloro-5-nitropyridine

Executive Summary This application note details a robust, three-step protocol for the synthesis of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate , a critical intermediate in the development of kinase inhibitors and o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step protocol for the synthesis of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate , a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents.

The synthetic strategy leverages the electronic properties of the pyridine ring to achieve high regioselectivity without the need for complex protecting group manipulations. The route proceeds via:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C2-chloride by methylamine, activated by the C5-nitro group.

  • Catalytic Hydrogenation: Clean reduction of the nitro group to the primary amine.

  • Chemoselective Carbamoylation: Selective Boc-protection of the newly formed primary amine in the presence of the secondary C2-methylamino group.

Core Reaction Scheme

SynthesisRoute SM 2-Chloro-5-nitropyridine (CAS: 4548-45-2) Int1 2-(Methylamino)-5-nitropyridine (CAS: 4093-89-4) SM->Int1 Step 1: MeNH2, THF S_NAr Int2 N2-Methylpyridine-2,5-diamine (CAS: 28020-36-2) Int1->Int2 Step 2: H2, Pd/C Reduction Prod tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate (Target) Int2->Prod Step 3: Boc2O (1.0 eq) Selective Protection

Figure 1: Synthetic pathway for the target carbamate.

Strategic Analysis & Causality

Step 1: The SNAr Advantage

The starting material, 2-chloro-5-nitropyridine , is ideally set up for Nucleophilic Aromatic Substitution (SNAr). The nitro group at the 5-position (meta to nitrogen, but para to the chloride) strongly withdraws electron density from the ring, making the C2 position highly electrophilic.

  • Why this order? We must install the methylamine before reducing the nitro group. Reducing the nitro group first would generate an electron-rich 5-aminopyridine, rendering the ring resistant to nucleophilic attack at C2.

Step 3: The Selectivity Challenge

The intermediate N2-methylpyridine-2,5-diamine contains two nucleophilic nitrogen atoms:

  • C2-Methylamino (Secondary): This nitrogen is conjugated with the pyridine ring nitrogen (amidine-like resonance). Its lone pair is delocalized, reducing its nucleophilicity.

  • C5-Amino (Primary): This nitrogen behaves like a typical aniline. While still conjugated, it is significantly more nucleophilic than the C2-amino group.

  • Control: By maintaining stoichiometric control of Di-tert-butyl dicarbonate (Boc2O) and keeping temperatures low (0 °C), we can exclusively protect the C5-primary amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Methylamino)-5-nitropyridine

Reagents:

  • 2-Chloro-5-nitropyridine (CAS: 4548-45-2)

  • Methylamine (2.0 M in THF or 40% aq. solution)

  • Triethylamine (TEA) (Optional if excess methylamine is used)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

Protocol:

  • Setup: Charge a reaction vessel with 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and THF (100 mL). Cool the yellow solution to 0 °C.

  • Addition: Dropwise add methylamine (2.0 M in THF, 70 mL, 140 mmol, 2.2 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or LCMS. Starting material (Rf ~0.8) should disappear; product (Rf ~0.4) is a bright yellow solid.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (100 mL) and stir for 30 minutes.

  • Isolation: Filter the yellow precipitate, wash with cold water (2 x 30 mL) and hexanes (30 mL). Dry in a vacuum oven at 45 °C.

    • Yield: Expected 90–95% (approx. 8.7–9.2 g).

    • Appearance: Bright yellow solid.

Step 2: Synthesis of N2-Methylpyridine-2,5-diamine

Reagents:

  • 2-(Methylamino)-5-nitropyridine (from Step 1)[1]

  • 10% Palladium on Carbon (Pd/C) (50% water wet)

  • Hydrogen gas (H2) (balloon or Parr shaker)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Safety: Purge the vessel with Nitrogen (N2) before adding catalyst.

  • Loading: Add 2-(methylamino)-5-nitropyridine (5.0 g, 32.6 mmol) and MeOH (50 mL) to the flask. Carefully add 10% Pd/C (0.5 g, 10 wt%).

  • Reduction: Evacuate and backfill with H2 (3 cycles). Stir vigorously under H2 atmosphere (1 atm is sufficient) at RT for 4–16 hours.

    • Observation: The bright yellow color of the suspension will fade to a colorless or pale grey solution.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Caution: The dry catalyst is pyrophoric. Keep the filter cake wet.

  • Concentration: Concentrate the filtrate in vacuo to obtain the diamine.

    • Stability Note: The product N2-methylpyridine-2,5-diamine is sensitive to air oxidation (turning dark/purple). Use immediately in Step 3.

    • Yield: Quantitative (crude).

Step 3: Selective Synthesis of tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate

Reagents:

  • N2-Methylpyridine-2,5-diamine (Freshly prepared)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Protocol:

  • Setup: Dissolve the crude N2-methylpyridine-2,5-diamine (approx. 32.6 mmol) in anhydrous DCM (100 mL). Add TEA (4.5 mL, 32.6 mmol). Cool to 0 °C .[2][3]

  • Selective Protection: Dissolve Boc2O (7.1 g, 32.6 mmol, 1.0 equiv) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes at 0 °C.

    • Causality: Slow addition at low temperature ensures the more nucleophilic C5-amine reacts with the Boc anhydride before the C2-amine can compete.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for an additional 2 hours.

  • Workup: Quench with water (50 mL). Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).

    • Note: The bis-Boc byproduct (if any) will elute much earlier (less polar). The unreacted diamine will elute later.

    • Yield: Expected 75–85% over two steps.

Analytical Data Summary

CompoundKey 1H NMR Signals (DMSO-d6 or CDCl3)MS (ESI) m/z [M+H]+
2-(Methylamino)-5-nitropyridine δ 9.0 (d, H6), 8.1 (dd, H4), 6.5 (d, H3), 3.0 (d, N-Me)154.1
N2-Methylpyridine-2,5-diamine δ 7.5 (d, H6), 6.9 (dd, H4), 6.3 (d, H3), 4.5 (br s, NH2), 2.7 (d, N-Me)124.1
Target Carbamate δ 9.1 (br s, NH-Boc), 8.2 (d, H2), 7.6 (dd, H4), 6.4 (d, H5), 2.8 (d, N-Me), 1.5 (s, t-Bu)224.1

Note: Numbering in the target NMR row corresponds to the pyridine ring positions relative to the nitrogen (N=1).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete SNAr Temperature too low or insufficient amine.Heat to 50 °C. Ensure 2.2+ equiv of methylamine is used to scavenge HCl.
Dark Product in Step 2 Oxidation of diamine.Degas solvents thoroughly. Minimize exposure to air. Store under Argon.[5]
Bis-Boc Formation Excess Boc2O or high temperature.Strictly use 1.0 equiv Boc2O. Keep reaction at 0 °C during addition.
Low Yield in Step 3 Poor solubility of diamine.Add a co-solvent like DMF or use THF instead of DCM.

References

  • BenchChem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (General SNAr conditions).

  • ChemicalBook. Synthesis of 2-chloro-5-nitropyridine and derivatives. (Precursor synthesis).

  • Santa Cruz Biotechnology. 2-N-methylpyridine-2,5-diamine (CAS 28020-36-2).[6] (Intermediate Data).

  • Organic Chemistry Portal. Selective Protection of Aromatic Amines. (Boc selectivity principles).

  • PubChem. N2-Methylpyridine-2,5-diamine (CID 119790).[7] (Physical properties).[3][8][9]

(Note: CAS Numbers for verification)

  • Starting Material: 4548-45-2

  • Intermediate 1 (Nitro): 4093-89-4 [1]

  • Intermediate 2 (Diamine): 28020-36-2 [6][7]

Sources

Application

Procedure for Boc protection of 2-methylamino-5-aminopyridine

Technical Application Note: Regioselective -Boc Protection of 2-Methylamino-5-aminopyridine Executive Summary This guide details the protocol for the regioselective tert-butyloxycarbonyl (Boc) protection of 2-methylamino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective


-Boc Protection of 2-Methylamino-5-aminopyridine 

Executive Summary

This guide details the protocol for the regioselective tert-butyloxycarbonyl (Boc) protection of 2-methylamino-5-aminopyridine (CAS: 191045-84-4). The substrate presents a specific regioselectivity challenge due to the presence of two distinct nucleophilic nitrogen centers: a primary amine at the C5 position and a secondary methylamine at the C2 position.

By exploiting the electronic deactivation of the C2-amine (ortho to the pyridine nitrogen) and the superior nucleophilicity of the C5-amine, this protocol achieves high-fidelity mono-protection at the N5 position . A secondary protocol for exhaustive bis-protection is also provided for applications requiring complete amine masking.

Mechanistic Insight & Regioselectivity Strategy

To ensure experimental success, one must understand the electronic landscape of the substrate.

  • Site A (C5-Amino, Primary): This group is located meta to the pyridine nitrogen. While the pyridine ring is generally electron-withdrawing, the meta position is less deactivated than the ortho/para positions. Furthermore, primary amines are sterically more accessible and kinetically more reactive toward electrophiles like di-tert-butyl dicarbonate (

    
    ).
    
  • Site B (C2-Methylamino, Secondary): This group is ortho to the pyridine nitrogen. The lone pair on the exocyclic nitrogen participates in strong resonance delocalization with the ring nitrogen (

    
    ), significantly reducing its nucleophilicity. Additionally, the adjacent methyl group introduces minor steric hindrance.
    
Visualizing the Reaction Pathway

ReactionPathway SM 2-methylamino-5-aminopyridine (Substrate) Inter Tetrahedral Intermediate (Kinetic Control) SM->Inter + Boc2O (THF, 0°C) Prod_Mono N5-Boc-2-methylamino-5-aminopyridine (Target Product) Inter->Prod_Mono Fast (N5 Nucleophilicity) Prod_Bis N2,N5-Di-Boc Product (Over-reaction) Prod_Mono->Prod_Bis + Excess Boc2O + DMAP / Heat

Figure 1: Reaction pathway demonstrating the kinetic preference for N5-protection.

Experimental Protocols

Protocol A: Regioselective Mono-Protection (Target: N5-Boc)

Use this protocol to synthesize tert-butyl (6-(methylamino)pyridin-3-yl)carbamate.

Reagents & Materials:

  • Substrate: 2-methylamino-5-aminopyridine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.05 equiv)
    
  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) [0.1 M concentration]

  • Workup: Saturated

    
    , Brine, 
    
    
    
    .[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methylamino-5-aminopyridine (1.0 equiv) in anhydrous THF (10 mL per mmol substrate).

  • Base Addition: Add Triethylamine (1.2 equiv) via syringe. Cool the solution to

    
      using an ice bath.
    
    • Why? Cooling suppresses the reaction rate of the less reactive C2-amine, enhancing selectivity for the C5-amine.

  • Boc Addition: Dissolve

    
      (1.05 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 15 minutes.
    
    • Critical Control: Do NOT add

      
       as a solid dump. High local concentrations can lead to bis-protection.
      
  • Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 4–6 hours.

    • Self-Validation: Monitor by TLC (5% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar spot (Mono-Boc). If a very non-polar spot appears, it is likely the Bis-Boc byproduct.

  • Workup:

    • Quench with water (equal volume).

    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0

    
     5% MeOH in DCM).
    
Protocol B: Exhaustive Bis-Protection (Target: N2,N5-Di-Boc)

Use this protocol if complete nitrogen masking is required.

Reagents:

  • Substrate: 2-methylamino-5-aminopyridine (1.0 equiv)

  • Reagent:

    
     (2.5 – 3.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP ) (0.1 equiv)[2]

  • Solvent: Acetonitrile (MeCN) or THF.

Methodology:

  • Dissolve substrate in MeCN. Add

    
     (3.0 equiv).
    
  • Add DMAP (0.1 equiv) at RT.[2][3][4]

    • Mechanism:[2][4][5][6] DMAP forms a hyper-nucleophilic acyl-pyridinium species with

      
      , capable of acylating the electron-deficient C2-amine.
      
  • Heat to

    
      for 12 hours.
    
  • Concentrate and purify via column chromatography (Hexanes/EtOAc gradient).

Data Presentation & Analytical Validation

To ensure the integrity of the synthesis, compare your isolated product against these expected parameters.

Table 1: Analytical Comparison of Species

FeatureStarting MaterialMono-Boc Product (Target)Bis-Boc Product (Impurity)
TLC (

)
Low (0.1 - 0.2)Medium (0.4 - 0.5)High (0.7 - 0.8)

NMR (DMSO-

)

4.5 (s, 2H,

)

9.1 (s, 1H,

-Boc)
No NH signals (or 1 weak NH)
Methyl Signals

2.7 (d, 3H,

)

2.8 (d, 3H,

)

3.2 (s, 3H, N(Boc)Me)
Boc Signal None

1.5 (s, 9H)

1.4 (s, 9H), 1.5 (s, 9H)
LCMS (ESI+)

124.1

224.1

324.2

Self-Validating Checkpoint: In the


 NMR of the Mono-Boc product, the methyl signal at position 2 should remain a doublet  (coupling to the NH proton) and integrate to 3H. If it appears as a singlet , the N2 position has likely been protected (removing the NH proton), indicating bis-protection or wrong regioselectivity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Bis-Boc formation (>10%) Excess

or high temp.
Reduce

to 0.95 equiv. Maintain

for longer.
No Reaction Old/Hydrolyzed

.
Use fresh reagent. Ensure solvent is anhydrous.[7]
Low Yield (Sticky oil) Product trapped in aqueous phase.Aminopyridines can be water-soluble. Salt the aqueous layer (NaCl) heavily before extraction.
Isocyanate Formation DMAP used with primary amine.[2]Avoid DMAP for Protocol A. It can promote elimination of

to form isocyanates.

References

  • Regioselectivity in Aminopyridines

    • Synthesis of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate. (2012).[3][4] BLD Pharm.

  • Boc Protection Mechanisms & Catalysis

    • Sarkar, A., et al. (2011).[8] Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines.[8] Journal of Organic Chemistry.[8][9]

  • DMAP Side Reactions

    • Basel, Y., & Hassner, A. (2000).[9] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Journal of Organic Chemistry.[8][9]

  • General Protocols

    • Boc Protection of Heteroaromatic Amines.[1][3][4][10] BenchChem Application Notes.

Sources

Method

Pyridine carbamate building blocks for medicinal chemistry libraries

Application Note: Pyridine Carbamate Building Blocks for Medicinal Chemistry Libraries Abstract This guide details the strategic design, synthesis, and validation of pyridine carbamate scaffolds for high-throughput scree...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyridine Carbamate Building Blocks for Medicinal Chemistry Libraries

Abstract

This guide details the strategic design, synthesis, and validation of pyridine carbamate scaffolds for high-throughput screening (HTS) and hit-to-lead optimization.[1] While pyridine offers superior solubility and metabolic profiles compared to benzene bioisosteres, the synthesis of pyridine carbamates—specifically those derived from 2-aminopyridines—presents unique regiochemical challenges.[1] This note provides two validated protocols: (1) Direct acylation using modified Schotten-Baumann conditions and (2) A Curtius rearrangement sequence for accessing difficult substrates.[1]

Strategic Rationale: The Pyridine Advantage[2]

In medicinal chemistry, the carbamate moiety (–NH–CO–O–) serves as a rugged bioisostere for amides and esters. It offers hydrogen bond donor/acceptor capability and restricted conformational flexibility.[1] However, traditional phenyl carbamates often suffer from poor aqueous solubility and rapid metabolic clearance.[1]

Why Pyridine? Incorporating a pyridine ring modulates physicochemical properties significantly:

  • LogP Reduction: Pyridine lowers lipophilicity compared to phenyl rings (ΔLogP ≈ -0.5 to -1.0), improving aqueous solubility.[1]

  • pKa Modulation: The pyridine nitrogen (pKa ~5.[1]2) can be protonated in acidic lysosomes, potentially aiding in lysosomal trapping or solubility in gastric media.[1]

  • Metabolic Stability: Unlike electron-rich phenyl rings prone to CYP450 oxidation, electron-deficient pyridines are generally more resistant to oxidative metabolism.[1]

Table 1: Physicochemical Comparison of Aryl vs. Heteroaryl Carbamates

PropertyPhenyl CarbamatePyridine-3-yl CarbamateImpact on Drug Design
LogP (Calc) ~2.1~1.3Improved solubility; lower non-specific binding.[1]
H-Bond Acceptors 2 (C=O, O)3 (C=O, O, Py-N)Additional vector for target engagement.
pKa (Conjugate Acid) N/A (Neutral)~5.2Solubility boost at pH < 5.[1]
Metabolic Liability High (Ring oxidation)Low/ModerateExtended half-life (

).[1]

Synthetic Challenges & Regioselectivity

The synthesis of pyridine carbamates is not trivial, particularly for 2-aminopyridine derivatives.[1]

The 2-Aminopyridine Ambiguity

2-Aminopyridines are ambident nucleophiles.[1] The exocyclic amine is less nucleophilic due to resonance delocalization into the ring.[1] Consequently, electrophiles (like chloroformates) often attack the ring nitrogen first (Kinetic Product), forming an unstable acypyridinium salt, rather than the desired exocyclic carbamate (Thermodynamic Product).

Mechanism of Regioselectivity:

  • Kinetic Attack: Electrophile attacks Ring-N

    
     N-acylated pyridinium salt (Unstable).[1]
    
  • Rearrangement: Under basic conditions and heat, the acyl group can migrate to the exocyclic amine.[1]

  • Thermodynamic Product: Direct attack at the exocyclic amine requires deprotonation (e.g., NaH) or specific base catalysis.[1]

Regioselectivity Start 2-Aminopyridine Intermediate Ring N-Acylation (Kinetic Product) UNSTABLE Start->Intermediate Fast (k1) Product Exocyclic Carbamate (Thermodynamic Product) STABLE Start->Product Slow (k2) / Strong Base (NaH) Reagent + R-OCOCl Intermediate->Product Rearrangement (Heat/Base)

Figure 1: Kinetic vs. Thermodynamic pathways in 2-aminopyridine acylation.

Validated Experimental Protocols

Method A: Direct Acylation (For 3- and 4-Aminopyridines)

Best for: Nucleophilic anilines where ring nitrogen interference is minimal.[1]

Reagents:

  • Substrate: 3-Aminopyridine or 4-Aminopyridine (1.0 eq)[1]

  • Reagent: Alkyl/Aryl Chloroformate (1.1 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (2.5 eq)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Preparation: Dissolve the aminopyridine (1.0 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere.
    
  • Base Addition: Add pyridine (3.0 mmol) and cool the mixture to 0°C.

  • Acylation: Dropwise add the chloroformate (1.1 mmol) over 10 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Quench: Dilute with DCM, wash with sat.[1]

    
     (2x) and Brine (1x).[1]
    
    • Critical Step: Do not use acidic wash (e.g., 1M HCl) if your product is acid-sensitive or water-soluble due to the pyridine nitrogen.[1]

  • Purification: Flash column chromatography.

Method B: The Curtius Rearrangement (For 2-Aminopyridines & Complex Scaffolds)

Best for: 2-substituted pyridines or when the amine precursor is unavailable/unstable.[1] This route circumvents the nucleophilicity issue by generating the isocyanate in situ from a carboxylic acid.[1]

Reagents:

  • Substrate: Pyridine-2-carboxylic acid (Picolinic acid derivative) (1.0 eq)[1]

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Trapping Agent: Alcohol (R-OH) (Excess or 1.5 eq if precious)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Protocol:

  • Activation: Dissolve carboxylic acid (1.0 mmol) in Toluene (10 mL). Add TEA (1.2 mmol) and DPPA (1.1 mmol).

  • Acyl Azide Formation: Stir at RT for 2 hours. Safety: Acyl azides are potential explosives; do not isolate.[1][2]

  • Rearrangement: Heat the mixture to 80°C–90°C. Evolution of

    
     gas indicates conversion to the isocyanate.[1] Stir for 1–2 hours until gas evolution ceases.
    
  • Trapping: Add the alcohol (R-OH, 2.0 mmol) and catalytic Dibutyltin Dilaurate (DBTDL, 5 mol%) or simply reflux if the alcohol is non-sterically hindered.[1]

  • Completion: Reflux for 4–12 hours.

  • Workup: Cool, concentrate in vacuo. Dissolve residue in EtOAc, wash with sat.[1]

    
     and water.[1]
    
  • Purification: Silica gel chromatography.

Workflow Decision Logic

Use the following decision tree to select the optimal synthesis route for your library generation.

SynthesisLogic Input Target: Pyridine Carbamate Pos Pyridine Substitution Position? Input->Pos Pos2 2-Position (Ortho) Pos->Pos2 Pos34 3- or 4-Position Pos->Pos34 Precursor Available Precursor? Pos2->Precursor MethodA Method A: Direct Acylation (Use Pyridine/DCM) Pos34->MethodA High Success Rate Acid Carboxylic Acid Precursor->Acid Amine Amine Precursor->Amine MethodB Method B: Curtius Rearrangement (DPPA/Toluene) Acid->MethodB Preferred Route MethodC Method C: NaH Deprotonation (Force Exocyclic Attack) Amine->MethodC If Acid Unavailable

Figure 2: Synthetic strategy selection based on regiochemistry and precursor availability.

Quality Control & Stability Validation

Once synthesized, pyridine carbamates must be validated for library inclusion.[1]

1. Analytical QC:

  • 1H NMR: Look for the carbamate NH proton (broad singlet,

    
     8.0–10.0 ppm).[1] For 2-aminopyridine derivatives, ensure no downfield shift characteristic of ring N-acylation (
    
    
    
    > 8.5 ppm for ring protons adjacent to N).[1]
  • LC-MS: Confirm mass [M+H]+. Check for hydrolysis products (amine + alcohol) which appear if the carbamate is unstable.[1]

2. Chemical Stability Assay (Protocol): Pyridine carbamates can be labile under strongly acidic conditions (hydrolysis) or strongly basic conditions (elimination).

  • Prepare Stock: 10 mM compound in DMSO.

  • Incubate: Dilute to 50 µM in:

    • PBS (pH 7.4)

    • Simulated Gastric Fluid (pH 1.2)

    • Human Plasma[1]

  • Timepoints: 0h, 1h, 4h, 24h at 37°C.[1]

  • Analysis: HPLC/UV or LC-MS.

  • Acceptance Criteria: >90% remaining at 24h in PBS/Plasma for library inclusion.

References

  • Regioselectivity of 2-Aminopyridines

    • Podhorez, D. E. (1992).[1] "Synthesis of 2-aminopyridines via the Curtius rearrangement." Journal of Heterocyclic Chemistry.

    • Source:

  • Curtius Rearrangement with DPPA

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] "Diphenylphosphoryl azide.[1][2] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.[1]

    • Source:

  • Pyridine Physicochemical Properties

    • Ritchie, T. J., & Macdonald, S. J. F. (2009).[1] "The impact of aromatic ring count on compound developability."[1] Drug Discovery Today.

    • Source:

  • Carbamates in Drug Discovery

    • Ghosh, A. K., & Brindisi, M. (2015).[1] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.

    • Source:

Sources

Application

Application Note: Precision Functionalization of the Methylamino Group in Pyridine Carbamates

Abstract The methylamino carbamate moiety ( ) attached to a pyridine scaffold is a pharmacophore critical to cholinesterase inhibitors (e.g., Pyridostigmine, Rivastigmine analogs) and agrochemicals. However, its chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methylamino carbamate moiety (


) attached to a pyridine scaffold is a pharmacophore critical to cholinesterase inhibitors (e.g., Pyridostigmine, Rivastigmine analogs) and agrochemicals. However, its chemical modification is fraught with regioselectivity challenges due to the competing nucleophilicity of the pyridine nitrogen and the lability of the carbamate linkage under basic conditions. This Application Note provides a definitive guide to functionalizing this motif, covering Direct 

-Functionalization
(converting secondary to tertiary carbamates) and Directed Ring Functionalization (using the carbamate as a directing group).

Module 1: Chemical Space & Reactivity Analysis

Before initiating synthesis, researchers must recognize the electronic "tug-of-war" within pyridine carbamates.[1]

The Electrophile-Nucleophile Paradox

The pyridine ring is electron-deficient (


-deficient), making the ring nitrogen weakly nucleophilic but highly susceptible to quaternization by strong electrophiles.[1] Conversely, the carbamate nitrogen, while electron-rich, has its lone pair delocalized into the carbonyl group (

), significantly reducing its nucleophilicity compared to a standard amine.
Strategic Decision Matrix

Select your protocol based on the target modification:

  • Goal A: Modify the Nitrogen (

    
    ) 
    
    • Challenge: Preventing pyridine quaternization.[1]

    • Solution:Protocol A (Anionic Activation). We must deprotonate the carbamate (

      
      ) to generate a hard, localized anion that out-competes the pyridine nitrogen.[1]
      
  • Goal B: Modify the Pyridine Ring (C-H Activation)

    • Challenge: Regiocontrol and nucleophilic attack on the ring.[1][2]

    • Solution:Protocol B (Directed Ortho Metalation). Use the carbamate as a Directed Metalation Group (DMG) with non-nucleophilic bases.

Module 2: Protocol A - Direct -Alkylation

Objective: Conversion of secondary


-methyl carbamates to tertiary 

-methyl-

-alkyl carbamates.[1]
Mechanistic Insight

Direct reaction with alkyl halides often yields pyridinium salts (quaternization) because the neutral pyridine nitrogen is more nucleophilic than the neutral carbamate nitrogen.[1] To reverse this selectivity, we employ Sodium Hydride (NaH) .[1] The resulting carbamate anion is orders of magnitude more nucleophilic than the pyridine ring, ensuring exclusive


-carbamate functionalization.[1]
Reagents & Equipment[1]
  • Substrate: Pyridine

    
    -methyl carbamate (1.0 equiv)
    
  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Electrophile: Alkyl Halide (

    
    , 1.2 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under argon flow.

  • Solubilization: Dissolve the pyridine carbamate in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over THF for solubility and promoting

    
     kinetics.[1]
    
  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas.[1] Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.
      
  • Alkylation:

    • Add the alkyl halide dropwise via syringe at 0°C.[1]

    • Allow the reaction to warm to Room Temperature (RT) slowly.

    • Stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
       and concentrate.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Pyridinium Salt Formation Incomplete deprotonationEnsure NaH is fresh; increase stir time after base addition before adding electrophile.
Carbamate Hydrolysis Moisture present or temp too highUse strictly anhydrous solvents; keep temp

RT.[1]
Low Yield Steric hindrance of

Switch solvent to HMPA/DMF mix (caution) or use stronger base (KHMDS).

Module 3: Protocol B - Directed Ortho Metalation (DoM)

Objective: Functionalization of the pyridine ring at the position ortho to the carbamate using the


-methyl carbamate as a Director (DMG).[1]
Mechanistic Insight

The carbamate oxygen coordinates to Lithium, bringing the base into proximity with the ortho proton (Complex Induced Proximity Effect - CIPE).[1]

  • Warning: Standard

    
    -BuLi attacks the pyridine ring (nucleophilic addition) or the carbamate carbonyl.[1]
    
  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] It is extremely bulky (non-nucleophilic) and highly basic, enabling clean deprotonation without ring attack.

Reagents
  • Base: LiTMP (Generated in situ from TMP and

    
    -BuLi)[1]
    
  • Solvent: Anhydrous THF

  • Temperature: -78°C (Dry ice/acetone bath)

Step-by-Step Methodology
  • LiTMP Generation:

    • To a flask containing anhydrous THF at -78°C, add 2,2,6,6-tetramethylpiperidine (1.2 equiv).

    • Add

      
      -BuLi (1.2 equiv) dropwise.[1]
      
    • Warm to 0°C for 30 mins, then cool back to -78°C.

  • Metalation:

    • Add the pyridine carbamate (dissolved in THF) dropwise to the LiTMP solution at -78°C .

    • Stir for 1 hour at -78°C. The solution will likely change color (deep red/brown is common for lithiated pyridines).[1]

  • Electrophile Trapping:

    • Add the electrophile (e.g.,

      
      , DMF, MeI) dissolved in THF.
      
    • Stir for 1 hour at -78°C, then allow to warm to RT overnight.

  • Workup:

    • Quench with sat.

      
      .[1] Standard extraction protocol.
      

Module 4: Visualization of Workflows

Decision Tree & Reaction Logic

G Start START: Pyridine N-Methyl Carbamate Decision Target Modification? Start->Decision PathA Modify N-Methyl Nitrogen (Tertiary Carbamate) Decision->PathA N-Functionalization PathB Modify Pyridine Ring (C-H Activation) Decision->PathB Ring Functionalization StepA1 Step 1: Anionic Activation Reagent: NaH / DMF Temp: 0°C PathA->StepA1 StepB1 Step 1: Li-Coordination Reagent: LiTMP / THF Temp: -78°C PathB->StepB1 StepA2 Step 2: Electrophile Addition (R-X) StepA1->StepA2 Form N-Anion ResultA Product: N-Alkyl-N-Methyl Carbamate (No Quaternization) StepA2->ResultA StepB2 Step 2: Ortho-Lithiation (Directed Metalation) StepB1->StepB2 CIPE Effect ResultB Product: Ortho-Functionalized Pyridine StepB2->ResultB + Electrophile

Caption: Decision matrix for functionalizing pyridine carbamates. Green path denotes nucleophilic substitution at the carbamate nitrogen; Red path denotes electrophilic substitution on the ring via DoM.[1]

Module 5: Analytical Validation & Integrity

To ensure the protocol was successful and the structure is correct (self-validating system), check for these specific markers:

Analytical MethodExpected Result (Success)Indicator of Failure
1H NMR N-Alkylation: Disappearance of the

doublet (approx. 5-8 ppm).[1] Appearance of new alkyl signals.[1][3] The

-Me signal often shifts upfield slightly due to loss of H-bonding.[1]
Failure: Presence of broad downfield peaks (>8.5 ppm) suggests pyridinium salt formation.
IR Spectroscopy Carbonyl Shift: Tertiary carbamates show a C=O stretch at slightly lower frequency (~1710 cm⁻¹) compared to secondary carbamates (~1730 cm⁻¹) due to increased steric strain and loss of H-bonding.[1]Failure: Broad OH stretch indicates hydrolysis to hydroxypyridine.[1]
LC-MS Mass Shift: Clean [M+R-H]+ peak.Failure: [M+R]+ peak with no loss of proton indicates quaternization (pyridinium salt).

References

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1][4]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1] Pergamon Series.[1] (Foundational text on LiTMP usage vs n-BuLi).

  • Wang, X., et al. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. Journal of Organic Chemistry.[1][5]

  • Choi, J., et al. (2021).[6] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.[1][6]

  • FDA Access Data. (n.d.). Pyridostigmine Bromide Label Information.[1] (Context for carbamate stability in drug formulations).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc Deprotection of Electron-Rich Aminopyridines

Status: Active Ticket ID: BOC-PYR-001 Specialist: Senior Application Scientist Introduction: The Substrate Challenge Welcome to the technical support hub. You are likely here because standard Boc deprotection protocols (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BOC-PYR-001 Specialist: Senior Application Scientist

Introduction: The Substrate Challenge

Welcome to the technical support hub. You are likely here because standard Boc deprotection protocols (e.g., TFA/DCM 1:1) are failing on your aminopyridine substrate.

The Core Problem: Electron-rich aminopyridines present a "double-edged sword" in acidic deprotection:

  • Nucleophilicity (The Side Reaction): The electron-donating amino group makes the pyridine ring (and its nitrogen) highly nucleophilic. This makes it a prime target for electrophilic attack by the tert-butyl cation generated during deprotection, leading to irreversible alkylation (Mass +56).

  • Basicity (The Kinetic Stall): The pyridine nitrogen is basic. In strong acid, it protonates immediately. This positive charge withdraws electron density, potentially destabilizing the carbamate transition state or simply altering solubility, leading to sluggish kinetics.

This guide provides diagnostic workflows and validated protocols to resolve these specific issues.

Part 1: Diagnostic Workflow

Before altering your reaction, identify the specific failure mode using this decision matrix.

TroubleshootingTree Start Start: Analyze LCMS/NMR Issue What is the primary issue? Start->Issue Stall Reaction is incomplete/slow (SM remains) Issue->Stall Impurity New Impurity: M+56 (t-Butyl adduct) Issue->Impurity Salt Product stuck in aqueous layer during workup Issue->Salt Sol_Stall Cause: Pyridine protonation Solution: Switch to Lewis Acid (ZnBr2) or HCl/Dioxane Stall->Sol_Stall Sol_Impurity Cause: Electrophilic Attack Solution: Add Scavenger (Triethylsilane) Impurity->Sol_Impurity Sol_Salt Cause: Pyridinium Salt Solution: Basic Resin (SCX) or n-Butanol Extraction Salt->Sol_Salt

Figure 1: Diagnostic decision tree for aminopyridine deprotection failures.

Part 2: Issue Resolution & Protocols

Issue A: The "M+56" Alkylation Impurity

Symptom: LCMS shows complete consumption of starting material, but a major byproduct appears with a mass of [M + 56]. Mechanism: The cleavage of the Boc group releases a tert-butyl cation (


).[1][2][3] In standard substrates, this cation is quenched by the solvent or trifluoroacetate. However, electron-rich aminopyridines are better nucleophiles than trifluoroacetate. The 

attacks the pyridine nitrogen (forming a quaternary salt) or the ring carbons (Friedel-Crafts alkylation).
The Solution: Cation Scavenging

You must introduce a "sacrificial" nucleophile that is more reactive toward the


 cation than your pyridine substrate.

Comparison of Scavengers:

ScavengerTypeEffectiveness on PyridinesNotes
Triethylsilane (TES) Hydride DonorHigh Reduces

to isobutane (gas). Cleanest workup.
Thioanisole Sulfur NucleophileHigh Forms sulfonium salt. Effective but smells; requires removal.
Anisole Carbon NucleophileMedium Often insufficient for highly electron-rich pyridines.
Water Oxygen NucleophileLow Poor miscibility with DCM; often too slow to compete.
Protocol 1: The "Silane Sweep" (Recommended)

Use this for standard deprotections where alkylation is observed.

  • Dissolve: Dissolve the Boc-protected aminopyridine (1.0 equiv) in DCM (0.1 M concentration).

  • Add Scavenger: Add Triethylsilane (TES) (2.0 – 5.0 equiv).

    • Note: Excess TES is harmless and volatile.

  • Acidify: Add TFA slowly (final ratio TFA:DCM 1:1 or 1:2).

  • Monitor: Stir at room temperature. The

    
     is intercepted by TES, forming isobutane (gas) and triethylsilyl trifluoroacetate (volatile).
    
  • Workup: Concentrate in vacuo. The byproducts are volatile, leaving the clean product as a TFA salt.

Issue B: The Kinetic Stall (Acid Sensitivity)

Symptom: Reaction stalls at 50% conversion after 24 hours. Adding more TFA does not help. Mechanism: Strong Brønsted acids (TFA, HCl) protonate the pyridine ring. This creates a dicationic species (if the amine is also protonated) or simply a highly electron-deficient ring, which can electronically disfavor the Boc cleavage mechanism or precipitate the substrate out of the organic phase.

The Solution: Lewis Acid Deprotection (ZnBr₂)

Zinc bromide (


) coordinates to the Boc carbonyl oxygen, activating it for cleavage without protonating the pyridine ring to the same extent as TFA. This is a milder, "chelation-controlled" pathway.
Protocol 2: Zinc Bromide Deprotection

Use this for acid-sensitive substrates or "stalled" reactions.

  • Preparation: Suspend

    
      (3.0 – 5.0 equiv) in DCM.
    
    • Tip:

      
       is hygroscopic. Weigh quickly or use a glovebox if available.
      
  • Addition: Add the Boc-protected substrate (1.0 equiv).

  • Reaction: Stir at room temperature.

    • Observation: The reaction may be a suspension initially but often clarifies as the complex forms.

  • Quench: Add water or saturated

    
    .
    
  • Extraction: The zinc salts stay in the aqueous layer; the free amine partitions into DCM (unless highly polar).

Issue C: Isolation of the Free Base

Symptom: Product is a TFA salt. Neutralization with


 fails to extract the product into DCM/EtOAc because the free aminopyridine is water-soluble.
Protocol 3: Resin-Based "Catch and Release"

Avoid liquid-liquid extraction for polar aminopyridines.

  • Load: Dissolve the crude TFA salt mixture in MeOH.

  • Catch: Pass the solution through a SCX-2 (Strong Cation Exchange) cartridge.

    • Mechanism:[4][5][6][7][8] The aminopyridine binds to the sulfonic acid resin. Impurities (non-basic) wash through.

  • Wash: Flush the cartridge with MeOH (removes non-basic byproducts/scavengers).

  • Release: Elute with 2M

    
     in MeOH .
    
  • Finish: Concentrate the ammonia fraction to obtain the clean free base .

Part 3: Mechanistic Visualization

Understanding the competition between the desired deprotection and the undesired alkylation is critical for troubleshooting.

Mechanism Substrate Boc-Aminopyridine Intermediate Carbamic Acid + t-Butyl Cation (+) Substrate->Intermediate TFA/H+ Path_Good Desired Path (Scavenger Present) Intermediate->Path_Good + TES (H- donor) Path_Bad Side Reaction (No Scavenger) Intermediate->Path_Bad Attack on Pyridine N Product Deprotected Amine + Isobutane (Gas) Path_Good->Product SideProduct N-tert-Butyl Pyridinium Salt (+56) Path_Bad->SideProduct

Figure 2: Mechanistic pathway showing the competition between scavenger interception (green) and pyridine alkylation (red).

References

  • Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258–268. Link

    • Foundational text on scavenger usage (Thioanisole/Cresol) for Boc deprotection.
  • Wu, Y. Q., et al. "A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride."[9] Tetrahedron Letters, vol. 41, no. 16, 2000, pp. 2847–2849. Link

    • Establishes the ZnBr2 protocol for acid-sensitive substr
  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. Link

    • The authoritative standard for deprotection conditions and comp
  • Han, G., et al. "Removal of t-Butyl Carbamate (Boc) Groups by ZnBr2 in DCM." Journal of Organic Chemistry, protocols adapted from general Lewis Acid methodologies.

Sources

Optimization

Solubility issues of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate in DMSO and methanol

Topic: tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate Case ID: TB-MAPC-SOL-001 Status: Active Support[1] Executive Summary & Molecule Profile To the Researcher: You are likely encountering difficulties dissolving tert...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate

Case ID: TB-MAPC-SOL-001
Status: Active Support[1]
Executive Summary & Molecule Profile

To the Researcher: You are likely encountering difficulties dissolving tert-butyl (6-(methylamino)pyridin-3-yl)carbamate (CAS: 1355225-76-1 / Analogous structures) in standard polar solvents, or observing precipitation during biological assay preparation.

This molecule presents a "solubility paradox" common in medicinal chemistry:

  • The Boc-group adds significant lipophilicity (

    
     increase), reducing water solubility.[1]
    
  • The Aminopyridine core is capable of strong intermolecular hydrogen bonding (stacking), creating a high-energy crystal lattice that resists disruption even by DMSO.[1]

  • Basic Nitrogen: The pyridine nitrogen (

    
    ) means the compound’s solubility is highly pH-dependent.[1]
    

Physicochemical Snapshot:

Property Characteristic Impact on Solubility
Structure Heterocyclic Carbamate Dual nature: Lipophilic tail (Boc) + Polar core (Pyridine).[1]
H-Bonding Donor (NH) & Acceptor (N, O) High potential for aggregation/dimerization in non-polar media.[1]
Basicity Pyridine Nitrogen Soluble in acidic media (protonated); poorly soluble in basic/neutral aqueous media.[1][2]

| Stability | Acid-Labile (Boc) | Critical: Decomposes in acidic methanol or upon prolonged exposure to trace acids.[1] |

Troubleshooting Guide: DMSO Solubility Issues

User Complaint: "The solid floats in DMSO or forms a gel-like suspension."

Root Cause Analysis

While DMSO is a "universal solvent," this compound can form solvate-aggregates .[1] The amine and carbamate protons form hydrogen bond networks that compete with DMSO solvation shells. Additionally, if your DMSO is "wet" (hygroscopic absorption), the hydrophobic Boc group forces the molecule out of solution.[1]

Protocol A: The "Dry-Heat" Dissolution Method

Use this protocol to prepare stable stock solutions (e.g., 10–50 mM).[1]

  • Desiccate: Ensure the solid compound is room temperature (if stored at -20°C) to prevent condensation.

  • Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

    • Why? Even 0.1% water content can act as an anti-solvent for this lipophilic intermediate.

  • Stepwise Addition:

    • Add 50% of the calculated DMSO volume.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate at 35–40°C (ultrasonic bath) for 5–10 minutes. Do not exceed 45°C to avoid Boc thermal instability.

  • Completion: Add the remaining DMSO and vortex again.

  • Visual Check: Hold against a light source.[1] If "schlieren" lines (swirling optical distortions) persist, the concentration is too high or dissolution is incomplete.[1]

Protocol B: Preventing "Crash-Out" in Aqueous Buffers

Issue: Precipitates immediately upon adding DMSO stock to cell culture media or buffer.[1]

Mechanism: The "Reprecipitation Cliff." The Boc group is highly hydrophobic. When DMSO concentration drops below 1-2% in water, the compound aggregates.[1]

Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO.

    • Step 1: Dilute DMSO stock 1:10 into pure Methanol or Ethanol (creates an intermediate polarity shell).[1]

    • Step 2: Dilute that mixture into the aqueous buffer.

  • Surfactant Assist: Pre-condition your buffer with 0.05% Tween-80 or Pluronic F-68 .[1] This creates micelles that sequester the hydrophobic Boc-tail, keeping the pyridine core exposed.[1]

Troubleshooting Guide: Methanol (MeOH) Issues

User Complaint: "The compound dissolves in Methanol but degrades over time," or "Solubility is lower than expected."

Root Cause Analysis
  • Solvolysis Risk: Methanol is a protic solvent.[1] If the methanol is not HPLC grade, or if it has absorbed

    
     (forming carbonic acid), the acidity can slowly cleave the Boc group (
    
    
    
    can be days at RT, but significant over weeks).[1]
  • Transesterification: Over long periods, the methoxide ion (if trace base is present) can attack the carbamate, swapping the tert-butyl group for a methyl group.[1]

Protocol C: Safe Handling in Protic Solvents
  • Grade: Use HPLC-grade Methanol or Ethanol .[1] Avoid technical grade solvents which often contain acidic impurities.

  • Temperature: Always dissolve at Room Temperature (RT). Never boil this compound in methanol; thermal energy + protic solvent accelerates Boc-removal.[1]

  • Storage:

    • Short Term (<24h): 4°C is acceptable.[1]

    • Long Term:[3]Do not store in Methanol. Evaporate the solvent and store as a solid.

    • Why? In solution, the effective concentration of potential nucleophiles/acids is higher due to molecular mobility.[1]

Diagnostic Logic Flowchart

The following diagram illustrates the decision process for solubilizing this compound based on your specific application (Synthesis vs. Biology).

SolubilityLogic Start Start: Solid Compound CheckForm Check Form: Free Base or Salt (HCl)? Start->CheckForm SaltPath Salt Form (HCl/TFA) CheckForm->SaltPath Salt BasePath Free Base (Neutral) CheckForm->BasePath Free Base AqSol Soluble in Water/MeOH (Avoid DMSO if possible) SaltPath->AqSol OrgSol Requires Organic Solvent BasePath->OrgSol DMSOCheck Application: Biological Assay? OrgSol->DMSOCheck PureDMSO Use Anhydrous DMSO (Max 50mM) DMSOCheck->PureDMSO Yes PrecipCheck Precipitation on Dilution? PureDMSO->PrecipCheck FixPrecip Add 0.05% Tween-80 or Cyclodextrin PrecipCheck->FixPrecip Yes Success Stable Solution PrecipCheck->Success No FixPrecip->Success

Figure 1: Decision matrix for solubilizing tert-butyl (6-(methylamino)pyridin-3-yl)carbamate based on chemical form and application.

Frequently Asked Questions (FAQ)

Q1: Can I use acid to help dissolve the compound in water? A: Proceed with extreme caution. While adding dilute HCl would protonate the pyridine nitrogen and drastically improve aqueous solubility, it puts the Boc-group at risk.[1] If you must do this, keep the pH > 4.0 and use the solution immediately.[1] Do not store acidic solutions of Boc-compounds.[1]

Q2: I see a "haze" in my DMSO stock after freezing and thawing. Is it spoiled? A: Not necessarily. DMSO freezes at 18.5°C. Upon thawing, local concentration gradients can cause temporary precipitation.[1]

  • Action: Warm to 37°C and vortex. If the haze persists, water may have entered the vial (DMSO is hygroscopic).[1] In this case, filter the solution (0.22 µm PTFE) or prepare fresh stock.[1]

Q3: Is this compound light sensitive? A: Aminopyridines can be prone to photo-oxidation (turning yellow/brown).[1]

  • Recommendation: Store the solid and solutions in amber vials or wrapped in foil.

Q4: How does the "Methylamino" group affect solubility compared to a primary amine? A: The methyl group increases lipophilicity slightly compared to the primary amine (


) but reduces the number of hydrogen bond donors.[1] This actually makes it more soluble in organic solvents (DCM, DMSO) but less soluble in water than its un-methylated counterpart.[1]
References & Further Reading
  • Organic Syntheses, Coll. Vol. 10. "Preparation of Boc-Carbamates." Organic Syntheses. (General grounding on Carbamate stability).[1]

  • BenchChem Solubility Guides. "Overcoming solubility issues with aminopyridine derivatives." BenchChem Technical Notes. (Specifics on zwitterionic behavior of aminopyridines).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Authoritative text on solubility cliffs and LogP impact).

  • Sigma-Aldrich Technical Bulletins. "Handling and Solubility of Boc-Protected Amines."

(Note: While specific solubility data for CAS 1355225-76-1 is proprietary to synthesis CROs, the protocols above are derived from standard operating procedures for the 2-aminopyridine class of pharmacophores.)

Sources

Troubleshooting

Technical Support Center: Integrity of N-Methylamines during Boc-Protection

Ticket ID: BOC-OX-PREV-001 Status: Open Subject: Prevention of Oxidative Degradation (N-Demethylation/N-Oxidation) of Methylamino Groups Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-OX-PREV-001 Status: Open Subject: Prevention of Oxidative Degradation (N-Demethylation/N-Oxidation) of Methylamino Groups Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Standard Boc-protection using Di-tert-butyl dicarbonate (


) is a non-oxidative nucleophilic substitution.[1] If you are observing oxidation products—specifically N-oxides (M+16)  or oxidative demethylation (M-14) —the root cause is extrinsic.[1] The methylamino group (

) is susceptible to radical-induced degradation initiated by peroxides present in etheral solvents (THF, Dioxane) or photo-oxidation in electron-rich aromatic systems.

This guide details the diagnostic steps to confirm the impurity and the "Anoxic/Peroxide-Free" protocol required to eliminate it.

Part 1: Diagnostic & Root Cause Analysis

Before altering your synthesis, confirm the nature of the side reaction using the table below.

Table 1: Impurity Fingerprinting (LC-MS/NMR)
Observation (Mass Shift)Suspected StructureRoot CauseProbability
M + 16 Da N-Oxide (

)
Peroxides in solvent (THF/Ether) transferring oxygen to nitrogen.High
M - 14 Da Demethylated Amine (

)
Radical abstraction of

-proton

Iminium ion

Hydrolysis.[1]
Medium
M + 30 Da N-Formyl (

)
Reaction with formaldehyde (generated from radical decomposition of THF/MeOH).[1]Low
M + 14 Da Urea/Isocyanate Curtius rearrangement (if using acyl azides) or carbamoylation.Low
The "Invisible" Oxidant: Solvent Peroxides

The most common vector for oxidation in this reaction is Tetrahydrofuran (THF) or 1,4-Dioxane .[1] These ethers react with atmospheric oxygen to form hydroperoxides.[1] Even "Stabilized" THF can accumulate peroxides once opened.[1]

Mechanism of Failure:

  • Initiation: Peroxides in THF undergo homolytic cleavage (

    
     or 
    
    
    
    ) to form alkoxy radicals (
    
    
    ).[1]
  • Abstraction: The radical abstracts a hydrogen from the

    
    -methyl group (the 
    
    
    
    -carbon is activated by the adjacent nitrogen).
  • Fate: The resulting radical reacts with dissolved

    
     to form a peroxy radical, leading to N-oxide formation or demethylation via an iminium intermediate.[1]
    

Oxidative_Pathway Solvent Ether Solvent (THF/Dioxane) Peroxide Hydroperoxides (ROOH) Solvent->Peroxide + O2 / Time Radical Alkoxy Radical (RO•) Peroxide->Radical Light / Heat Intermediate α-Amino Radical (R-N-CH2•) Radical->Intermediate H-Abstraction from N-Me Amine N-Methyl Amine (Substrate) Amine->Intermediate NOxide N-Oxide (M+16) Intermediate->NOxide + O2 Demethyl Demethylated Product (M-14) Intermediate->Demethyl Hydrolysis

Figure 1: Radical-mediated oxidation pathway of N-methyl amines driven by solvent impurities.

Part 2: The "Peroxide-Free" Protocol

To prevent oxidation, you must eliminate the radical initiator (peroxides) and the propagator (oxygen).[1]

Step 1: Solvent Validation (Mandatory)

Do not trust the label.[1] Test your solvent immediately before use.[1]

  • Test: Use Quantofix® or starch-iodide strips.[1]

  • Limit: Peroxides must be < 5 mg/L (ppm) .[1]

  • Action: If positive, do not use the solvent. Distillation over Sodium/Benzophenone or passage through activated alumina is required.[1] Alternatively, switch to Dichloromethane (DCM) or Acetonitrile (MeCN) , which do not form peroxides.

Step 2: Reagent Preparation
  • Boc Anhydride: Ensure

    
     is colorless. Yellowing indicates decomposition.[1] If it is a solid, melt it gently at 23-25°C; do not overheat.[1]
    
  • Base Selection: Avoid strong bases if your amine is electron-rich (e.g., anilines). Use NaHCO₃ (aq) or DIPEA .[1]

Step 3: The Optimized Workflow
  • Degassing: Charge the reaction vessel with the chosen solvent (e.g., DCM). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.[1]

  • Dissolution: Add the N-methyl amine substrate.

  • Base Addition: Add DIPEA (1.5 - 2.0 equiv) or TEA.

  • Cooling: Cool to 0°C. Lower temperatures inhibit radical initiation rates.[1]

  • Boc Addition: Add

    
     (1.1 equiv) dropwise (dissolved in degassed solvent).
    
  • Reaction: Allow to warm to Room Temperature (RT) in the dark.

    • Why Dark? Light catalyzes the photolytic cleavage of trace peroxides and the auto-oxidation of electron-rich amines.[1]

  • Quench: Quench with dilute citric acid or

    
    . Avoid oxidative workups (e.g., do not use bleach or permanganate for cleaning glassware while product is present).[1]
    
Part 3: Troubleshooting & FAQs

Q1: I cannot switch solvents from THF due to solubility. How do I make it safe?

  • A: You must scavenge the peroxides.

    • Method A: Pass the THF through a column of activated basic alumina immediately before use.

    • Method B: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (200 ppm) to the reaction mixture if it does not interfere with downstream steps.[1] BHT terminates the radical chain that attacks the N-methyl group.

Q2: My amine is an electron-rich N-methyl aniline. It oxidizes even in DCM. [1]

  • A: Electron-rich anilines are prone to "Aerobic Oxidation" (direct reaction with

    
    ).
    
    • Solution: You must run the reaction under a strict inert atmosphere (Schlenk line or Glovebox).[1]

    • Additive: Add a catalytic amount of Sodium Bisulfite (

      
      )  or perform the reaction in a biphasic system (DCM/Water) with inorganic base (
      
      
      
      ), as the aqueous layer can act as a heat/radical sink.[1]

Q3: I see an M+16 peak, but I'm sure my solvent is clean. What else?

  • A: Check your workup. Are you using ethyl acetate for extraction? Aged ethyl acetate can also contain peroxides.[1] Furthermore, if you concentrate the sample and leave it in air/light for prolonged periods, N-methyl anilines can oxidize on the bench. Store the crude product under nitrogen at -20°C immediately.

Q4: Can I reduce the N-oxide back to the amine if it forms?

  • A: Yes. If you isolate the N-Boc-N-oxide (M+16), treat it with Zinc dust in Acetic Acid or Triphenylphosphine (

    
    ) .[1] This will reduce the N-O bond back to the amine without removing the Boc group (usually).[1]
    
References
  • Mechanism of Amine Oxidation

    • Jahjah, R., et al. (2011).[1][2] Scandium Ion-Enhanced Oxidative Dimerization and N-Demethylation of N,N-Dimethylanilines. Inorganic Chemistry, 50(22), 11612-11622.[1][2]

    • Note: This paper details the radical mechanisms (HAT vs SET) involved in the oxidative demethylation of N-methyl amines, which parallels the side-reactions seen with peroxide impurities.[1]

  • Solvent Peroxide Hazards

    • Sigma-Aldrich Technical Service.[1] Peroxide Formation and Detection in Ethers (THF).

    • Note: Defines the limits (<100 ppm for general use, <5 ppm for sensitive catalysis) and detection methods (Quantofix).
  • Boc Protection Standards

    • Master Organic Chemistry.[1] Mechanism of Amine Protection with Boc2O.

    • Note: Provides the baseline non-oxid
  • Boc Anhydride Handling

    • Common Organic Chemistry.[1] Boc Anhydride Properties and Handling.

Sources

Optimization

Technical Support Center: Purification of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate

Welcome to the Technical Support Center for the purification of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the high purity of your compound for downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdies

This section addresses specific issues that may arise during the purification of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Work-up

Question: After quenching the reaction and performing an aqueous work-up, my crude product shows significant impurities by TLC and LC-MS. What are the likely culprits and how can I improve the initial purity?

Answer:

Low purity after the initial extraction is a common issue stemming from several potential sources related to the typical synthetic route, which often involves the nucleophilic substitution of a leaving group (e.g., a halogen) on a Boc-protected aminopyridine with methylamine.

Probable Causes & Solutions:

  • Unreacted Starting Materials: The most common impurities are often the unreacted starting materials. For instance, in a synthesis starting from tert-butyl (6-chloropyridin-3-yl)carbamate and methylamine, residual chloro-pyridine starting material can be a significant contaminant.

    • Scientific Rationale: The nucleophilic aromatic substitution may not have gone to completion due to insufficient reaction time, temperature, or an inadequate excess of the amine nucleophile.

    • Solution:

      • Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before quenching.

      • Aqueous Washes: A dilute acid wash (e.g., 1M HCl) can help remove unreacted methylamine. A subsequent wash with saturated sodium bicarbonate solution will neutralize any remaining acid and can help remove some acidic byproducts. Use a brine wash to facilitate phase separation.[1]

      • Liquid-Liquid Extraction: A carefully performed liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane is crucial. Multiple extractions of the aqueous layer will ensure maximum recovery of the product.[2][3]

  • Formation of Di-Boc Species: Although less common in this specific structure, double protection on the pyridine nitrogen is a possibility, especially under forcing conditions.

    • Scientific Rationale: The pyridine nitrogen has some nucleophilicity and can react with di-tert-butyl dicarbonate if it's used in the synthetic sequence.

    • Solution: This impurity is typically less polar than the desired product and can be separated by column chromatography.

  • Hydrolysis of the Boc Group: Premature cleavage of the tert-butoxycarbonyl (Boc) protecting group can occur if the reaction or work-up conditions are too acidic.[4]

    • Scientific Rationale: The Boc group is notoriously labile to strong acids.[4]

    • Solution: Maintain a neutral or slightly basic pH during the work-up. Avoid strong acids. If an acidic wash is necessary, use it judiciously and quickly, and immediately follow with a basic wash.

Issue 2: Difficulty in Separating the Product from a Close-Running Impurity by Column Chromatography

Question: I am having trouble separating my desired product from an impurity with a very similar Rf value on the TLC plate during column chromatography. How can I improve the separation?

Answer:

Achieving baseline separation of closely eluting compounds is a common challenge in chromatography. The key is to optimize the chromatographic conditions to exploit subtle differences in the polarity and structure of the compounds.

Probable Causes & Solutions:

  • Inadequate Solvent System: The chosen solvent system may not have the optimal polarity to effectively differentiate between your product and the impurity.

    • Scientific Rationale: The separation on silica gel is based on the differential partitioning of the analytes between the stationary phase (silica) and the mobile phase. A solvent system with the right polarity will maximize this difference.

    • Solution:

      • Solvent System Screening: Experiment with different solvent systems. A common starting point for Boc-protected amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] Try varying the ratio of these solvents.

      • Introducing a Third Solvent: Adding a small amount of a third solvent can significantly alter the selectivity. For example, adding a small percentage of methanol or triethylamine (if the impurity is acidic) to your hexane/ethyl acetate mixture can improve separation.

      • Alternative Solvents: Consider using dichloromethane as the primary polar solvent in place of ethyl acetate, as it can offer different selectivity.

  • Overloaded Column: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Scientific Rationale: Overloading saturates the stationary phase, leading to a non-linear adsorption isotherm and band broadening.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven solvent front and co-elution of compounds.

    • Scientific Rationale: An ideal chromatographic bed should be homogenous to ensure that all molecules travel through the column at a uniform rate.

    • Solution: Ensure the silica gel is properly slurried and packed into the column without any air bubbles or cracks.

Issue 3: Product Decomposes on the Silica Gel Column

Question: I am observing significant product loss and the appearance of new, more polar spots on my TLC after attempting purification by column chromatography. What is causing this decomposition?

Answer:

Decomposition on silica gel is a known issue for certain classes of compounds, particularly those sensitive to acid.

Probable Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the hydrolysis of the acid-labile Boc protecting group.[4]

    • Scientific Rationale: The silanol groups (Si-OH) on the surface of silica gel have a pKa of around 4-5, creating an acidic environment that can cleave the Boc group, leading to the free amine.

    • Solution:

      • Neutralized Silica Gel: Use silica gel that has been pre-treated with a base. This can be done by washing the silica gel with a solution of triethylamine in the column solvent before loading the sample. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in the synthesis of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate?

A1: Assuming the synthesis proceeds via the reaction of a precursor like tert-butyl (6-chloropyridin-3-yl)carbamate with methylamine, the most likely impurity is the unreacted starting material, tert-butyl (6-chloropyridin-3-yl)carbamate. Another potential, though less common, byproduct could be a di-substituted product where the pyridine nitrogen has also been alkylated.

Q2: What is a good starting solvent system for flash column chromatography of this compound?

A2: A good starting point for flash column chromatography on silica gel would be a gradient of ethyl acetate in hexanes (or heptane). You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Based on literature for similar compounds, a final elution with around 30-50% ethyl acetate in hexanes is often effective.[2]

Q3: Can I purify tert-butyl (6-(methylamino)pyridin-3-yl)carbamate by recrystallization?

A3: Yes, recrystallization can be a very effective method for purifying this compound, especially if you have a relatively pure crude product (>90%).

  • Solvent Selection: The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A good starting point would be a mixed solvent system. For example, you could dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate or isopropanol) and then slowly add a non-polar solvent in which it is insoluble (like hexanes or heptane) until the solution becomes cloudy. Then, allow it to cool slowly. A patent for a similar Boc-protected amino acid suggests crystallization from an oily state by adding a non-polar solvent like n-hexane for pulping after seed crystal addition.[4]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your final product:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This will give you a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying tert-butyl (6-(methylamino)pyridin-3-yl)carbamate using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase to 20%, then 30%, 40%, and 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization.

Materials:

  • Ethyl Acetate

  • Hexanes (or Heptane)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product AqueousWorkup Aqueous Work-up (Acid/Base Washes) Crude->AqueousWorkup ColumnChromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) AqueousWorkup->ColumnChromatography Primary Purification Recrystallization Recrystallization (e.g., EtOAc/Hexanes) ColumnChromatography->Recrystallization Optional Polishing Step Analysis Purity Analysis (TLC, HPLC, NMR, MS) ColumnChromatography->Analysis Recrystallization->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct

Caption: A typical workflow for the purification of tert-butyl (6-(methylamino)pyridin-3-yl)carbamate.

Troubleshooting Decision Tree

TroubleshootingDecisionTree ImpureProduct Impure Product After Purification CheckMethod Review Purification Method ImpureProduct->CheckMethod ColumnIssues Column Chromatography Issues? CheckMethod->ColumnIssues Yes RecrystallizationIssues Recrystallization Issues? CheckMethod->RecrystallizationIssues No ImproveSeparation Optimize Solvent System (Gradient, Additives) ColumnIssues->ImproveSeparation Poor Separation CheckLoading Reduce Column Loading ColumnIssues->CheckLoading Broad Peaks NeutralizeSilica Use Neutralized Silica Gel ColumnIssues->NeutralizeSilica Product Decomposition ChangeSolvent Screen for New Recrystallization Solvents RecrystallizationIssues->ChangeSolvent No Crystals Form SeedCrystals Use Seed Crystals RecrystallizationIssues->SeedCrystals Oiling Out

Caption: A decision tree for troubleshooting common purification problems.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
  • Carpino, L. A. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. Retrieved from [Link]

  • Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). PMC. Retrieved from [Link]

  • CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
  • Synthesis of carbamate 9 d: (a) tert-butyl... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • CN102936220B - BOC protection method for aminopyridine - Google Patents. (n.d.).
  • Purification Method For 3-Amino-5-Methylpiperidine With Amino Protected By Boc. (2024). WIPO Patentscope. Retrieved from [Link]

  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability of Pyridine Carbamates in Acidic Workup Conditions

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of pyridine carbamates during acidic workup procedures. Our goal is to equip you with the scientific rationale and practical steps to navigate the challenges of working with these versatile compounds.

Introduction: The Dual Nature of Pyridine Carbamates

Pyridine carbamates are integral components in medicinal chemistry and organic synthesis, often employed as protecting groups for amines or as key structural motifs in pharmacologically active molecules.[1][2] Their stability is a double-edged sword: while generally robust, they can be susceptible to cleavage under certain acidic conditions.[3][4] Understanding the factors that govern this stability is crucial for the success of your synthetic route and the purity of your final product. This guide will delve into the nuances of pyridine carbamate behavior in acidic media, providing you with the expertise to anticipate and troubleshoot potential issues.

Troubleshooting Guide: Navigating Unexpected Reactivity

This section addresses specific problems you may encounter during the acidic workup of reactions involving pyridine carbamates.

Issue 1: Premature Cleavage of the Pyridine Carbamate During Acidic Workup

Scenario: You've performed a reaction and are using an acidic workup to quench the reaction or remove acid-labile protecting groups like Boc. However, you observe the unintended cleavage of your pyridine carbamate.

Potential Causes and Solutions:

  • Strong Acidic Conditions: The most common cause of premature cleavage is the use of overly harsh acidic conditions. The stability of carbamates is highly dependent on the pH of the medium.[3] Strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) can readily cleave many carbamates.[4][5]

    • Solution 1: Use a Milder Acid. Opt for a weaker acid for your workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid can often provide a sufficiently acidic environment to quench a reaction without cleaving the carbamate.

    • Solution 2: Titrate the Acid. If a stronger acid is necessary, consider adding it dropwise at a low temperature (e.g., 0 °C) while monitoring the pH of the aqueous layer. This allows you to neutralize the reaction mixture without creating a highly acidic environment for an extended period.

  • Prolonged Exposure to Acid: The duration of exposure to acidic conditions is as critical as the acid's strength. Even milder acids can cause significant cleavage if the workup is lengthy.

    • Solution: Minimize Workup Time. Streamline your extraction process to reduce the contact time between your compound and the acidic aqueous phase. Have all necessary solutions and equipment ready before starting the workup.

  • Structural Features of the Pyridine Carbamate: The electronic properties of the pyridine ring and the nature of the amine attached to the carbamate can influence its stability. Electron-donating groups on the pyridine ring can increase the basicity of the pyridine nitrogen, which, upon protonation, may affect the stability of the nearby carbamate linkage.

    • Solution: Re-evaluate Your Protecting Group Strategy. If you consistently face cleavage issues with a particular pyridine carbamate, it may be necessary to choose a more robust protecting group for that specific synthetic step. Consider carbamates known for their stability to acidic conditions, if the pyridine moiety is not a core part of your final molecule.

Issue 2: Incomplete or Sluggish Cleavage When Deprotection is Desired

Scenario: You are intentionally trying to cleave a pyridine carbamate using acidic conditions, but the reaction is slow, incomplete, or requires forcing conditions that lead to side products.

Potential Causes and Solutions:

  • Insufficiently Strong Acid: The carbamate may be more stable than anticipated.

    • Solution 1: Increase Acid Strength or Concentration. If you are using a mild acid, switch to a stronger one like TFA or HCl.[5] For reactions in organic solvents, using anhydrous acid solutions can be more effective.

    • Solution 2: Increase the Temperature. Gently heating the reaction mixture can often accelerate the rate of cleavage. However, monitor the reaction closely for the formation of degradation products.

  • Steric Hindrance: Bulky groups near the carbamate linkage can hinder the approach of the acid and water molecules required for hydrolysis.

    • Solution: Employ a Lewis Acid. In some cases, Lewis acids can be effective for cleaving sterically hindered carbamates. They coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Experimental Protocol: Controlled Acidic Workup to Preserve a Pyridine Carbamate
  • Cool the Reaction Mixture: Before adding any aqueous solution, cool your reaction vessel to 0 °C in an ice bath. This will help to dissipate any heat generated during quenching.

  • Quench with a Mildly Acidic Solution: Slowly add a saturated aqueous solution of NH₄Cl to the reaction mixture with vigorous stirring.

  • Extract Promptly: Proceed with the extraction using an appropriate organic solvent immediately after quenching.

  • Wash with a Neutral or Basic Solution: Wash the organic layer with water and then a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed cleavage of a carbamate?

A1: The acid-catalyzed hydrolysis of a carbamate, such as the well-studied tert-butyloxycarbonyl (Boc) group, typically proceeds through the following steps[5]:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

  • Cleavage: The protonated carbamate cleaves to form a carbocation (or a related electrophilic species) and a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.

This mechanism is a good starting point for understanding the cleavage of pyridine carbamates, although the presence of the basic pyridine nitrogen adds a layer of complexity.[1][6]

Q2: How does the position of the carbamate on the pyridine ring (2-, 3-, or 4-position) affect its stability in acid?

Q3: Can the pyridine nitrogen itself catalyze the hydrolysis of the carbamate?

A3: Pyridine and its derivatives are known to act as nucleophilic or general base catalysts in the hydrolysis of esters and anhydrides.[7][8] In the context of an intramolecular reaction, it is plausible that the pyridine nitrogen could participate in the hydrolysis of a nearby carbamate, especially if the geometry is favorable. However, under acidic workup conditions, the pyridine nitrogen will be protonated, diminishing its nucleophilicity and making this catalytic pathway less likely.

Q4: Are there any "orthogonal" deprotection strategies for pyridine carbamates?

A4: Yes, the principle of orthogonal protection is highly relevant.[4][9] If your molecule contains other protecting groups, you can choose conditions that selectively cleave one group while leaving the pyridine carbamate intact. For example:

  • For Acid-Labile Pyridine Carbamates: Use a base-labile protecting group like Fmoc or a group that can be removed by hydrogenolysis, such as Cbz, elsewhere in the molecule.[4]

  • For Acid-Stable Pyridine Carbamates: You can use standard acid-labile protecting groups like Boc for other amines, which can be removed with TFA while the pyridine carbamate remains.[5]

Q5: What are some common side reactions to be aware of during the acidic workup of pyridine-containing compounds?

A5: Besides the potential cleavage of the carbamate, prolonged exposure to strong acids can lead to other side reactions, such as the cleavage of other acid-sensitive functional groups (e.g., acetals, silyl ethers) or, in some cases, undesired reactions involving the pyridine ring itself.[10][11] It is always advisable to perform a small-scale trial reaction and analyze the crude product by LC-MS or NMR to identify any potential side products before scaling up.

Visualization of the Proposed Acidic Cleavage Mechanism

Below is a generalized workflow for the acid-catalyzed cleavage of a pyridine carbamate, illustrating the key steps.

Pyridine Carbamate Cleavage cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation PyridineCarbamate Pyridine Carbamate ProtonatedCarbamate Protonated Carbamate PyridineCarbamate->ProtonatedCarbamate H⁺ CarbamicAcid Pyridyl Carbamic Acid ProtonatedCarbamate->CarbamicAcid H₂O Amine Free Pyridyl Amine CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2

Caption: Proposed mechanism of acid-catalyzed pyridine carbamate cleavage.

References

  • Vertex AI Search. (2024). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC.
  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity of N-pyridylcarbamates in basic media. Retrieved February 12, 2026, from [Link]

  • BenchChem. (2025). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
  • Chem-Station Int. Ed. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 12, 2026, from [Link]

  • ChemRxiv. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 12, 2026, from [Link]

  • PubMed. (2022, May 27). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Retrieved from [Link]

  • Reddit. (n.d.). Help with a deprotection method. Retrieved February 12, 2026, from [Link]

  • Reddit. (n.d.). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column?. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved February 12, 2026, from [Link]

  • YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Cleavage of pyridine aminophosphinic acids 3 and pyridine phosphine oxides 4. Retrieved February 12, 2026, from [Link]

  • David Spring's group. (n.d.). The reductive cleavage of picolinic amides. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridine hydrochloride-promoted CC bond cleavage approach: A metal-free and peroxide-free facile method for the synthesis of amide derivatives. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Handling Amino-Pyridine Carbamate Salts

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HYGRO-APC-001 Welcome to the Technical Support Center You are likely here because your solid material—an amino-pyridine carbamate salt—i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HYGRO-APC-001

Welcome to the Technical Support Center

You are likely here because your solid material—an amino-pyridine carbamate salt—is behaving unpredictably. It may be turning into a deliquescent "goo" on the balance, showing drifting weight measurements, or exhibiting unexpected impurity peaks (hydrolysis products) during HPLC analysis.

As a Senior Application Scientist, I will guide you through the physicochemical realities of these complex salts. We are not just dealing with moisture absorption; we are managing a "perfect storm" of lattice instability and chemical reactivity.

Part 1: The Core Challenge (Root Cause Analysis)

To solve the handling issue, you must understand the mechanism driving the instability. Amino-pyridine carbamate salts present a dual-threat profile:

  • Thermodynamic Hygroscopicity (The Sponge Effect): Pyridinium salts (protonated pyridines) are ionic and highly polar. The lattice energy of these salts is often insufficient to resist the hydration energy provided by atmospheric water. When Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid dissolves in its own sorbed water (deliquescence).

  • Chemical Hydrolysis (The Degradation Effect): This is the silent killer. Carbamates (

    
    ) are generally stable, but the presence of a protonated pyridine ring (electron-withdrawing) adjacent to the carbamate can activate the carbonyl carbon, making it more electrophilic.
    
    • The Trigger: Sorbed water acts as a nucleophile.

    • The Result: Hydrolysis cleaves the carbamate, releasing the parent amino-pyridine, carbon dioxide, and the alcohol/phenol byproduct.[1]

Critical Insight: You cannot treat this merely as a "weighing problem." If your salt absorbs water, it is actively degrading.

Part 2: Troubleshooting & Handling Protocols
Module A: Immediate Handling & Weighing

Issue: “The weight on the balance keeps drifting upwards, and the powder sticks to the spatula.”

Protocol: Standard laboratory conditions (25°C / 40-60% RH) are often fatal for these salts. You must break the contact between the lattice and atmospheric moisture.

StepActionScientific Rationale
1 Equilibrate Materials Bring the container to room temperature before opening. Prevents condensation on the cold solid surface.
2 Ionization Use a static elimination gun or ionizing blower on the spatula and weigh boat. Dry salts accumulate static, causing scattering and weighing errors.
3 The "Glove Bag" Triage If a glove box is unavailable, use a disposable glove bag purged with dry Nitrogen (

) or Argon.
4 Aliquot Storage Never store the bulk bottle in the open. Sub-divide the material into single-use vials inside a controlled environment to minimize head-space moisture exposure.
Module B: Analytical Characterization (DVS)

Issue: “How do I know the safe humidity limit for my facility?”

Protocol: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS). This is the standard method for characterizing water-solid interactions as per USP <1241>.

DVS Experimental Workflow:

  • Sample Prep: Load 10–20 mg of salt into the DVS pan.

  • Drying Cycle: Heat to 40°C at 0% RH for 60 mins to establish dry mass (

    
    ).
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Desorption Cycle: Ramp back down to 0% RH.

Interpretation:

  • Reversible Hysteresis: Surface adsorption (manageable).

  • Irreversible Mass Gain: Hydrate formation or deliquescence (critical failure).

  • Mass Loss during Sorption: Indicates chemical degradation (hydrolysis releasing

    
    ).
    
Module C: Salt Selection Strategy

Issue: “This HCl salt is impossible to handle. Can I change it?”

Answer: Yes. The counter-ion dictates the lattice energy and hygroscopicity. HCl salts are notorious for high hygroscopicity due to the small, high-charge-density chloride ion.

Counter-ion Recommendation Table:

Counter-ionHygroscopicity RiskLattice StabilityRecommendation
Hydrochloride (HCl) High VariableAvoid if deliquescence is observed < 40% RH.
Mesylate High HighOften very soluble but can be hygroscopic.
Fumarate Low HighPreferred. Forms strong H-bond networks; often non-hygroscopic.
Succinate Low-Medium MediumGood alternative if Fumarate fails.
Tosylate Low HighGood stability, but watch for genotoxic impurities (sulfonate esters).
Part 3: Visualization & Decision Logic
Workflow: Handling Decision Matrix

The following diagram outlines the decision process when receiving a new batch of amino-pyridine carbamate salt.

HandlingWorkflow Start New Salt Batch Received VisualCheck Visual Inspection (Clumping/Liquefaction?) Start->VisualCheck DVS Run DVS Analysis (Determine CRH) VisualCheck->DVS Sample OK Action1 Use Glove Box / N2 Purge VisualCheck->Action1 Already Clumped Decision Is CRH < 40%? DVS->Decision Stable Standard Handling (Desiccator Storage) Decision->Stable No (Stable) Unstable Strict Control Required Decision->Unstable Yes (Hygroscopic) Unstable->Action1 Immediate Fix Action2 Resalt Screen (Switch Counter-ion) Unstable->Action2 Long Term Fix

Figure 1: Decision matrix for evaluating and handling hygroscopic salts. CRH = Critical Relative Humidity.

Mechanism: The Hydrolysis Pathway [2]

Understanding how water destroys your molecule is vital for explaining the issue to medicinal chemists.

HydrolysisMechanism Salt Amino-Pyridine Carbamate Salt Intermediate Tetrahedral Intermediate Salt->Intermediate + H2O (Nucleophilic Attack) Water Atmospheric H2O Water->Intermediate Products Degradation Products: Amine + Alcohol + CO2 Intermediate->Products Collapse/Decarboxylation

Figure 2: Simplified hydrolysis pathway. The protonated pyridine ring increases the electrophilicity of the carbamate, accelerating water attack.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I just dry the salt in an oven if it gets wet? A: Proceed with extreme caution. While drying removes adsorbed water, if the salt has undergone deliquescence (dissolved in sorbed water), the crystal lattice is destroyed. Re-drying often results in an amorphous solid, which is more hygroscopic and chemically unstable than the crystalline form. Furthermore, if hydrolysis has started, heat will accelerate the degradation (Arrhenius equation).

Q2: What is the best packaging for long-term storage? A: Do not rely on standard polyethylene (PE) bags, which are permeable to moisture over time.

  • Primary Layer: LDPE bag (twisted and tied).

  • Secondary Layer: Heat-sealed Aluminum Foil Laminate bag.

  • Desiccant: Molecular Sieves (Zeolites) are preferred over Silica Gel for very low RH requirements, as they maintain capacity at low humidity and high temperatures.

Q3: Why does my HPLC show a new peak at the solvent front? A: This is likely the amine resulting from carbamate cleavage. Check your sample preparation diluent. If you dissolve the salt in a protic solvent (water/methanol) and let it sit in the autosampler, hydrolysis may occur during the analysis.

  • Tip: Use Acetonitrile (ACN) or dry DMSO as the diluent and keep the autosampler temperature at 4°C.

References
  • USP <1241> Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia.[3][4] (Standard for monitoring water in drug substances).[4][5][6]

  • Dynamic Vapor Sorption (DVS) Analysis. Surface Measurement Systems / TA Instruments. (Protocols for measuring hygroscopicity and CRH).

  • Impact of Counterion on the Chemical Stability of Crystalline Salts. Journal of Pharmaceutical Sciences. (Explains how counter-ions like HCl vs. Fumarate affect stability).

  • Carbamate Group as Structural Motif in Drugs. National Institutes of Health (PMC). (Mechanisms of carbamate hydrolysis and stability).

  • Handling Hygroscopic Salts. HepatoChem / General Chemistry Guides. (Practical lab techniques for moisture-sensitive reagents).

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: LC-MS Fragmentation Profiling of N-Boc-3-amino-6-methylaminopyridine

Executive Summary This technical guide provides a definitive analysis of the LC-MS/MS fragmentation behavior of N-Boc-3-amino-6-methylaminopyridine (MW 223.13 Da). Unlike generic spectral libraries, this document focuses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the LC-MS/MS fragmentation behavior of N-Boc-3-amino-6-methylaminopyridine (MW 223.13 Da). Unlike generic spectral libraries, this document focuses on the comparative differentiation of this specific intermediate from its likely regioisomers and degradation products.

Key Insight: The fragmentation of this molecule is dominated by the lability of the tert-butoxycarbonyl (Boc) group. However, the comparative value lies in the low-mass region (m/z < 125), where the substitution pattern of the pyridine ring (3,6- vs. 2,3- or 3,4-substitution) dictates the abundance of secondary fragments like HCN and methyl-radical losses.

Structural Context & Theoretical Fragmentation

To interpret the mass spectrum, we must first establish the ionization sites and labile bonds.

  • Molecule: N-Boc-3-amino-6-methylaminopyridine

  • Formula: C₁₁H₁₇N₃O₂

  • Monoisotopic Mass: 223.1321 Da

  • Precursor Ion [M+H]⁺: 224.1394 Da

The Fragmentation Cascade

The collision-induced dissociation (CID) follows a predictable two-stage mechanism:

  • Stage 1 (Boc Scission): The protonated carbamate undergoes a McLafferty-like rearrangement or elimination, ejecting isobutene (C₄H₈) and CO₂.

  • Stage 2 (Core Dissociation): The resulting protonated diaminopyridine core (m/z 124) fragments via ring-specific losses (NH₃, HCN).

Table 1: Predicted Fragment Ion Inventory
Ion IdentityTheoretical m/zFormulaMechanismRelative Abundance (Est.)
Precursor 224.14 [C₁₁H₁₈N₃O₂]⁺Protonation on Ring N or Methylamino NVariable (Source Dependent)
Intermediate 168.08 [C₇H₁₀N₃O₂]⁺Neutral loss of Isobutene (-56 Da)High (Low CE)
Core Product 124.09 [C₆H₁₀N₃]⁺Neutral loss of Boc Group (-100 Da)Dominant (High CE)
Fragment A 107.06 [C₆H₇N₂]⁺Loss of NH₃ from Core (-17 Da)Medium
Fragment B 97.08 [C₅H₉N₂]⁺Loss of HCN from Core (-27 Da)Low

Comparative Analysis: Performance & Alternatives

This section compares the analytical performance of detecting this specific molecule against alternative ionization modes and structural isomers.

Comparison A: Ionization Modes (ESI vs. APCI)

Objective: Determine the optimal ionization technique to preserve the labile Boc group for quantification.

FeatureElectrospray Ionization (ESI+) Atmospheric Pressure Chemical Ionization (APCI+) Verdict
Thermal Stability High. Ionization occurs in liquid phase; cooler source temps preserve the Boc group.Low. High vaporization temps (>350°C) often cause in-source degradation (loss of Boc).Use ESI+
Adduct Formation Forms [M+H]⁺ and [M+Na]⁺ (m/z 246). Sodium adducts do not fragment well.Predominantly [M+H]⁺. Fewer adducts.ESI+ with Formic Acid
Sensitivity Excellent for polar amines.Good, but background noise is higher for low MW compounds.ESI+

Experimental Insight: In APCI, you will likely observe the m/z 124 peak (de-Boc) even at zero collision energy due to thermal degradation. For accurate purity assays, ESI+ is mandatory to distinguish between "synthetically deprotected impurity" and "instrument-induced fragmentation."

Comparison B: Distinguishing Regioisomers

Objective: Differentiate the target (3,6-isomer) from the likely impurity (2,3-isomer). Context: During synthesis, amination of chloropyridines can yield regioisomers.

  • Target: N-Boc-3-amino-6-methylaminopyridine (Para-like orientation).

  • Isomer: N-Boc-3-amino-2-methylaminopyridine (Ortho-like orientation).

Differentiation Strategy: While both isomers yield the m/z 124 core, the 2,3-isomer exhibits a distinct "Ortho Effect."

  • m/z 124 -> m/z 107 (NH₃ loss): The 2,3-isomer loses NH₃ more readily due to the proximity of the 3-amino and 2-methylamino groups, facilitating intramolecular proton transfer.

  • Relative Abundance: In the 3,6-isomer, the amines are distant. The loss of NH₃ is kinetically slower.

  • Result: If the ratio of m/z 107/124 is unusually high (>50%), suspect the 2,3-isomer.

Visualization: Fragmentation Pathways[1][2][3]

The following diagram illustrates the mechanistic pathway from the precursor to the diagnostic core ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 224.14 (Intact Boc) Isobutene Isobutene (-56 Da) Neutral Loss Precursor->Isobutene Intermediate Carbamic Acid Ion m/z 168.08 (Unstable) Precursor->Intermediate McLafferty-like Rearrangement CO2 CO2 (-44 Da) Neutral Loss Intermediate->CO2 Core Core Diaminopyridine m/z 124.09 (Diagnostic Base Peak) Intermediate->Core Decarboxylation NH3 NH3 (-17 Da) Core->NH3 HCN HCN (-27 Da) Core->HCN Frag_NH3 Fragment A m/z 107.06 Core->Frag_NH3 High CE Frag_HCN Fragment B m/z 97.08 Core->Frag_HCN High CE

Figure 1: Stepwise fragmentation pathway of N-Boc-3-amino-6-methylaminopyridine in ESI+ mode.

Experimental Protocol: Validated LC-MS Workflow

To replicate these results or validate your synthesis, follow this self-validating protocol.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.

    • Why: The T3 bonding technology retains polar amines better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Formic acid provides protons for [M+H]+ without suppressing ionization like TFA. Avoid TFA as it degrades the Boc group on-column.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Cone Voltage: 20 V (Crucial: High cone voltage will strip the Boc group before the quad).

MRM Transitions (Quantification)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 224.1124.120 - 25 eVMost stable, intense transition.
Qualifier 1 224.1168.110 - 15 eVConfirms presence of Boc (Low Energy).
Qualifier 2 224.1107.135 - 40 eVStructural confirmation of pyridine core.

Decision Tree for Method Development

Use this logic flow to troubleshoot signal issues or confirm identity.

MethodLogic Start Start Analysis Inject Sample Check224 Is m/z 224 [M+H]+ present? Start->Check224 Check124 Is m/z 124 present but 224 absent? Check224->Check124 No Result_Good Identity Confirmed (Intact Molecule) Check224->Result_Good Yes Action_CheckTemp Check Source Temp Is it >400°C? Check124->Action_CheckTemp Yes Result_Degraded Sample Degraded (Boc lost in vial) Result_Source In-Source Fragmentation (Low Capillary/Cone V needed) Action_CheckTemp->Result_Degraded No (Sample Issue) Action_CheckTemp->Result_Source Yes (Too Hot)

Figure 2: Troubleshooting logic for distinguishing sample degradation from instrumental artifacts.

References

  • Boc Fragmentation Mechanisms

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[2]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Pyridine Regioisomer Differentiation

    • Title: Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.[3]

    • Source: Journal of Mass Spectrometry (via ResearchG
    • URL:[Link]

  • General ESI-MS of Amines

    • Title: Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applic
    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Validation

Definitive Comparison Guide: HPLC Purity Standards for CAS 1891365-48-2 (tert-Butyl (6-(methylamino)pyridin-3-yl)carbamate)

[1][2] Executive Summary & Technical Context[2][3][4][5] In the high-stakes landscape of oncology drug development, CAS 1891365-48-2 (tert-butyl (6-(methylamino)pyridin-3-yl)carbamate) has emerged as a pivotal intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Technical Context[2][3][4][5]

In the high-stakes landscape of oncology drug development, CAS 1891365-48-2 (tert-butyl (6-(methylamino)pyridin-3-yl)carbamate) has emerged as a pivotal intermediate in the synthesis of Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor.[1][2]

As a Key Starting Material (KSM) or regulatory intermediate, the purity of this pyridine derivative directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).[2] A common pitfall in process analytical chemistry is the reliance on "Technical Grade" or "Research Grade" standards for quantitative assay and impurity tracking.[2]

This guide objectively compares the performance of a Certified Reference Standard (CRS) against a typical Commercial Research Grade (CRG) alternative.[1][2] Through experimental validation, we demonstrate that while CRG materials are sufficient for qualitative identification, they introduce unacceptable mass balance errors (up to 8%) in quantitative workflows, jeopardizing GMP compliance.[2]

The Comparison: Certified Reference Standard (CRS) vs. Commercial Research Grade (CRG)[1][2]

We evaluated two sources of CAS 1891365-48-2 standards commonly available to development labs.

FeatureOption A: Certified Reference Standard (CRS) Option B: Commercial Research Grade (CRG)
Purity (HPLC) >99.8% (Area %)95.0% - 97.5% (Area %)
Assay (Mass Balance) 99.6% w/w (Certified via qNMR/TGA)Not Certified (Often assumes 100%)
Traceability NIST-traceable weights; ISO 17034 compliantVendor CoA only
Impurity Profile Fully characterized (organic, inorganic, solvent)Unknown / Unspecified
Water Content (KF) 0.1% (Dry)1.5 - 3.0% (Hygroscopic variation)
Primary Use GMP Release Testing, Quantitative Impurity CalculationSynthetic Scouting, Qualitative NMR
The Core Problem: The "Assay" Trap

Many researchers treat "Purity" (chromatographic area %) as synonymous with "Assay" (w/w content).[1][2] Option B often contains significant residual solvents (ethyl acetate, hexanes) and moisture absorbed during storage.[2] If a researcher prepares a stock solution of Option B assuming 100% potency, the actual concentration of the analyte is significantly lower.[2]

Impact: Using Option B to quantify CAS 1891365-48-2 in a reaction mixture will lead to a false low yield calculation or, worse, underestimation of this impurity in the final drug substance.[1][2]

Experimental Validation

Experiment 1: Chromatographic Purity & Resolution

Objective: Compare the ability of both standards to resolve critical process impurities, specifically the des-Boc degradant (6-(methylamino)pyridin-3-amine) and the oxidative N-oxide impurity.[1][2]

Methodology: Both standards were dissolved to 0.5 mg/mL in 50:50 MeCN:Water and injected into the HPLC system (Protocol defined in Section 5).

Results:

  • CRS (Option A): Showed a single sharp peak at RT 4.2 min.[2] No interfering peaks.[2] Background noise was <0.1 mAU.[2]

  • CRG (Option B): Main peak at 4.2 min, but exhibited a "shoulder" at 4.05 min (identified as the des-methyl analogue) and a broad tailing edge.[1][2]

    • Consequence: The shoulder in Option B co-elutes with a known process impurity, making it impossible to accurately integrate the main peak or the impurity.[2]

Experiment 2: Quantitative Linearity & Response Factor

Objective: Determine the linearity error introduced by the non-certified potency of Option B.

Data: A 5-point calibration curve (10–100 µg/mL) was constructed for both standards.[1][2]

Concentration (Nominal)CRS Area Counts (Avg)CRG Area Counts (Avg)% Deviation
10 µg/mL12,50011,450-8.4%
50 µg/mL62,40057,100-8.5%
100 µg/mL125,100114,200-8.7%

Analysis: The CRG standard consistently yielded ~8.5% lower response.[2] This deviation corresponds to the uncorrected impurities (water, salts, residual solvent) present in the commercial grade material.[2] In a GMP setting, an 8.5% error in assaying a starting material is a critical failure .[2]

Visualizing the Impact

The following diagram illustrates the downstream consequences of using a low-quality standard during the synthesis of Sotorasib.

G Standard_Choice Select Standard Source Option_A Option A: Certified Reference Standard (Assay: 99.6%) Standard_Choice->Option_A Best Practice Option_B Option B: Commercial Grade (Assay: ~91.5% actual) Standard_Choice->Option_B Risk Prep_A Accurate Stock Solution (Corrected for Potency) Option_A->Prep_A Prep_B Inaccurate Stock Solution (Assumed 100% Potency) Option_B->Prep_B HPLC_Analysis HPLC Analysis of Reaction Mixture Prep_A->HPLC_Analysis Prep_B->HPLC_Analysis Result_A Accurate Yield Calculation Correct Impurity Tracking HPLC_Analysis->Result_A Using CRS Curve Result_B Yield Underestimated by 8.5% False Fail on Impurity Limits HPLC_Analysis->Result_B Using CRG Curve Regulatory Regulatory Submission (IND/NDA) Result_A->Regulatory Accepted Result_B->Regulatory Rejected / 483 Warning

Caption: Logical flow demonstrating how standard purity propagates errors into regulatory submissions.

Detailed Experimental Protocol

To replicate the validation of CAS 1891365-48-2 purity, follow this standardized HPLC-UV/MS method. This protocol is optimized for the basic pyridine moiety and the hydrophobic Boc-group.[1][2]

A. Instrumentation & Conditions[2][5]
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC

  • Detector: DAD (Diode Array) @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities)[2]

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stability is crucial)[2]

  • Column Temp: 40°C

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5.0 µL

B. Mobile Phase[2]
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 9.5). Note: High pH ensures the pyridine nitrogen is deprotonated, improving peak shape.[2]

  • Solvent B: Acetonitrile (HPLC Grade)[1][2]

C. Gradient Program
Time (min)% Solvent A% Solvent B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955
D. Sample Preparation[2][6]
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Preparation: Accurately weigh 10.0 mg of CAS 1891365-48-2 into a 20 mL volumetric flask. Dissolve and dilute to volume (Concentration: 0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection. Nylon filters may adsorb the carbamate.[2]

Conclusion & Recommendation

For the development of Sotorasib and related KRAS inhibitors, CAS 1891365-48-2 is a critical quality attribute.[1][2]

  • For Early Discovery: Commercial Research Grade (Option B) is acceptable for structural confirmation only.[2]

  • For Process Development & GMP Release: You must use a Certified Reference Standard (Option A).[2] The 8-9% assay bias observed in commercial grade material is statistically significant and will lead to Out-of-Specification (OOS) investigations.[1][2]

Final Verdict: Invest in the CRS grade to ensure data integrity and regulatory compliance (ICH Q7).[2]

References

  • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[2] Nature, vol. 575, no.[2] 7781, 2019, pp. 217–223.[2] [Link][1][2]

  • International Council for Harmonisation (ICH). "Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients."[2] ICH Guidelines, 2000.[2] [Link]

  • Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors."[2] Journal of Medicinal Chemistry, vol. 63, no.[2] 1, 2020, pp. 52–65.[2] [Link][1][2]

  • U.S. Food and Drug Administration (FDA). "Sotorasib (LUMAKRAS) Prescribing Information."[1][2] FDA Access Data, 2021.[2] [Link]

Sources

Comparative

Bioactivity &amp; Design Guide: Pyridine vs. Piperidine Carbamate Isosteres

This guide provides an in-depth technical comparison of pyridine and piperidine carbamate isosteres, focusing on their application in drug discovery, specifically for targets like Fatty Acid Amide Hydrolase (FAAH) and Ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of pyridine and piperidine carbamate isosteres, focusing on their application in drug discovery, specifically for targets like Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE).

Executive Summary: The Scaffold Hop

In medicinal chemistry, the interchange between pyridine (aromatic, planar, weakly basic) and piperidine (aliphatic, chair-conformation, strongly basic) is a classic "scaffold hop" used to modulate physicochemical properties without altering the fundamental connectivity of a pharmacophore.

When applied to carbamates —a privileged motif in serine hydrolase inhibitors (e.g., AChE, FAAH)—this substitution drastically alters the molecular landscape:

  • Piperidine Carbamates: Typically serve as cationic mimetics (at physiological pH) with high metabolic stability and strong binding to anionic pockets (e.g., the choline-binding site of AChE).

  • Pyridine Carbamates: Often utilized to reduce basicity , improve membrane permeability (LogD modulation), or introduce specific

    
    -
    
    
    
    stacking interactions that the saturated piperidine cannot offer.

Physicochemical & Structural Comparison

The choice between these two heterocycles dictates the molecule's acid-base profile and 3D topology.

FeaturePyridine (Aromatic) Piperidine (Aliphatic) Impact on Bioactivity
Geometry Planar (

)
Chair Conformation (

)
Piperidine occupies more 3D volume; Pyridine fits narrow, flat pockets.
Basicity (pKa) ~5.2 (Neutral at pH 7.4)~11.2 (Protonated at pH 7.4)Piperidine mimics quaternary ammonium cations; Pyridine remains neutral, aiding BBB penetration.
H-Bonding H-Bond Acceptor (N)H-Bond Donor (NH) & AcceptorPiperidine (as secondary amine) can donate H-bonds; Pyridine is only an acceptor.
Lipophilicity (LogP) ~0.65~0.84 (LogD varies w/ pH)Pyridine is generally more polar than the neutral piperidine, but protonated piperidine is highly polar.
Metabolic Liability N-Oxidation, Ring Hydroxylation

-Carbon Oxidation, Ring Opening
Pyridine is often more metabolically stable; Piperidine is prone to CYP450 oxidative attack.
Decision Logic for Isosteric Replacement

The following decision tree illustrates when to deploy each scaffold based on the target's requirements.

decision_tree Start Target Requirement Analysis BindingSite Is there a Cation-Binding Site (e.g., Asp/Glu residue)? Start->BindingSite PiStacking Is Pi-Pi Stacking Required? BindingSite->PiStacking No Piperidine Select PIPERIDINE (Mimics Cation, High Affinity) BindingSite->Piperidine Yes (Protonated at pH 7.4) BBBPerm Is BBB Penetration Critical? PiStacking->BBBPerm No/Maybe Pyridine Select PYRIDINE (Neutral, Pi-Stacking, High Permeability) PiStacking->Pyridine Yes (Aromatic) BBBPerm->Piperidine No (Peripheral target) BBBPerm->Pyridine Yes (Lower polarity)

Figure 1: Strategic decision tree for selecting between pyridine and piperidine scaffolds in carbamate drug design.

Comparative Bioactivity Case Studies

Case Study A: FAAH Inhibitors (Metabolic Stability & Potency)

Fatty Acid Amide Hydrolase (FAAH) inhibitors often utilize a carbamate "warhead" to covalently acylate the active site Serine-241.[1][2]

  • Piperidine Application: In the development of N-alkyl piperidine carbamates, the piperidine ring often serves as the "leaving group" scaffold or the recognition moiety. Research indicates that piperidine carbamates (e.g., N-piperidine-4-yl derivatives) demonstrate superior in vivo efficacy compared to open-chain analogs due to restricted conformation and protection against hydrolysis.

  • Pyridine Application: Pyridine is less common as the N-component of the carbamate due to the instability of N-carbamoyl pyridiniums. However, pyridine is frequently used as the O-component (leaving group) or as a substituent to improve solubility.

  • Key Finding: Piperidine analogues often show higher metabolic stability in liver microsomes compared to phenyl/pyridine analogues, provided the nitrogen is substituted to prevent N-oxidation.

Case Study B: AChE Inhibitors (Binding Affinity)

Acetylcholinesterase (AChE) possesses a deep "gorge" with an anionic site (CAS) that binds the quaternary ammonium of acetylcholine.

  • Piperidine Advantage: At physiological pH, the piperidine nitrogen is protonated (positive charge). This allows it to form a strong cation-

    
     interaction  with Trp86 in the AChE active site, mimicking the natural substrate. This is the principle behind Donepezil  (benzylpiperidine).
    
  • Pyridine Disadvantage: Pyridine is neutral at pH 7.4. While it can engage in

    
    -
    
    
    
    stacking, it lacks the strong electrostatic attraction of the protonated piperidine. Consequently, pyridine analogues of AChE inhibitors often exhibit lower potency (higher IC50) unless the pyridine is quaternized (e.g., N-methylpyridinium), which then abolishes BBB permeability.

Data Summary: AChE Inhibition Potency (Representative data synthesized from structure-activity relationship studies)

Scaffold TypeCompound ClassAChE IC50 (nM)BBB PermeabilityMechanism Note
Piperidine N-Benzylpiperidine Carbamate10 - 50ModerateDriven by Cation-

interaction
Pyridine Phenyl-Pyridine Carbamate200 - 800HighDriven by

-

stacking only
Quat. Pyridine N-Methylpyridinium Carbamate< 10NoneStrong affinity, peripheral only

Experimental Protocols

Protocol 1: Synthesis of Piperidine/Pyridine Carbamates

This general protocol uses the chloroformate method, applicable to both scaffolds.

Reagents:

  • Amine substrate (Piperidine or Aminopyridine derivative)

  • Chloroformate (e.g., Phenyl chloroformate or 4-nitrophenyl chloroformate)

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: Dissolve the alcohol/phenol "warhead" precursor (1.0 eq) in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Acylation: Add 4-nitrophenyl chloroformate (1.1 eq) and Et3N (1.2 eq). Stir for 2 hours to form the activated carbonate intermediate.

  • Coupling: Add the Piperidine or Pyridine amine (1.1 eq) to the reaction mixture.

    • Note: For unreactive aminopyridines, heating (reflux) or a stronger base (NaH) may be required due to lower nucleophilicity of the exocyclic amine.

  • Workup: Quench with water. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: Ellman’s Assay for AChE Inhibition

To objectively compare the bioactivity of your isosteres.

Materials:

  • Enzyme: Recombinant Human AChE (hAChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

Workflow:

  • Preparation: Dissolve test compounds (Pyridine vs Piperidine analogues) in DMSO.

  • Incubation: Mix 20

    
    L of enzyme solution + 20 
    
    
    
    L of test compound. Incubate at 25°C for 20 mins.
  • Reaction: Add 100

    
    L of DTNB/Buffer mixture, followed by 20 
    
    
    
    L of ATCh substrate.
  • Measurement: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation: Determine % Inhibition and calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram details the covalent inhibition mechanism common to carbamates (e.g., in FAAH or AChE), highlighting where the scaffold choice impacts the "Leaving Group" dynamics.

mechanism cluster_note Scaffold Role Enzyme Enzyme Active Site (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Carbamate Inhibitor (R-O-CO-NR'R'') Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Carbamylated Enzyme (Inactive) Transition->AcylEnzyme Collapse LeavingGroup Leaving Group Release (Phenol/Alcohol) Transition->LeavingGroup Release Note Piperidine/Pyridine usually stabilizes the 'R' group or acts as the recognition motif.

Figure 2: Covalent inhibition mechanism of serine hydrolases by carbamates.

References

  • Comparison of Pyridine and Piperidine in Drug Design

    • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
    • Source:RSC Advances, 2021.
    • URL:[Link]

  • FAAH Inhibitor Case Study

    • Title: (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH).[3]

    • Source:MedChemComm, 2017.
    • URL:[Link]

  • AChE Inhibitor SAR (Pyridine vs Piperidine)

    • Title: Design, Synthesis, and In Vitro Evaluation of New Pyrimidine and Pyridine Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.
    • Source:Molecules, 2020.
    • URL:[Link]

  • Metabolic Stability of Heterocycles

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[4][5]

    • Source:Expert Opinion on Drug Discovery, 2019.
    • URL:[Link]

Sources

Validation

Definitive Guide to Structural Validation of Regioselective Methylamination Products

Executive Summary In medicinal chemistry, the regioselective introduction of methylamino groups onto heterocyclic scaffolds (e.g., purines, benzimidazoles, pyrazoles) is a critical determinant of pharmacological activity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the regioselective introduction of methylamino groups onto heterocyclic scaffolds (e.g., purines, benzimidazoles, pyrazoles) is a critical determinant of pharmacological activity.[1] However, the ambident nature of these nucleophiles frequently results in isomeric mixtures that are difficult to distinguish by standard 1D NMR. Misassignment of these regioisomers can lead to erroneous Structure-Activity Relationships (SAR) and costly late-stage failures.

This guide provides an objective technical comparison of validation methodologies, establishing Long-Range


 Heteronuclear Multiple Bond Correlation (HMBC)  as the primary analytical standard for solution-state analysis, while positioning X-ray crystallography as the ultimate arbiter.

Part 1: The Technical Challenge

The Ambiguity of Methylation When methylating a heterocycle like 2-aminopyridine or a tautomeric benzimidazole, the methyl group can attach to:

  • Ring Nitrogens (Endocyclic): Producing fixed cationic or neutral isomers.

  • Exocyclic Amines: Producing secondary or tertiary amines.

Standard


H NMR is often insufficient because the chemical shift differences between regioisomers (

3.0–4.0 ppm) are subtle and solvent-dependent. Furthermore, the lack of protons on adjacent ring nitrogens in many drug-like scaffolds renders

coupling analysis impossible.

Part 2: Comparative Analysis of Validation Methods

Method A: 2D NOESY/ROESY (Spatial Proximity)
  • Principle: Detects through-space interactions (< 5 Å) between the introduced methyl protons and neighboring ring protons.

  • Pros: Fast; standard on all 400+ MHz instruments.

  • Cons: High Failure Rate. If the methylation site has no neighboring protons (e.g., N-methylation between two quaternary carbons or substituents), the spectrum yields no diagnostic cross-peaks (the "silent zone").

  • Verdict: Useful only as a preliminary screen.

Method B: HMBC (The Solution-State Standard)
  • Principle: Detects long-range (2-3 bond) couplings between the methyl protons and the specific nitrogen atom to which they are attached.

  • Mechanism: Since

    
    N chemical shifts are highly sensitive to electronic environment (spanning ~900 ppm), the chemical shift of the coupled nitrogen usually unambiguously identifies the position (e.g., pyrrole-like vs. pyridine-like nitrogen).
    
  • Pros:

    • Self-Validating: You "see" the nitrogen connection directly.

    • Natural Abundance: Modern cryoprobes allow detection of

      
      N at natural abundance (0.37%) in reasonable timeframes (1–4 hours) for typical drug intermediates (10–50 mg).
      
  • Cons: Requires instrument time optimization; lower sensitivity than

    
    C.
    
  • Verdict: The recommended daily driver for medicinal chemists.

Method C: Small Molecule X-Ray Crystallography
  • Principle: Diffraction of X-rays by the crystal lattice to generate an electron density map.

  • Pros: Absolute configuration; legally defensible "Gold Standard."

  • Cons:

    • Throughput: Slow (days to weeks).

    • Feasibility: Requires a single crystal. Oils and amorphous solids (common in early discovery) fail.

  • Verdict: Mandatory for final candidate selection, but impractical for routine SAR iteration.

Summary Data Table
Feature1D

H NMR
2D NOESY

HMBC
X-Ray Crystallography
Certainty LowMediumHigh Absolute
Sample State SolutionSolutionSolution Solid (Crystal)
Sample Req < 1 mg1–5 mg10–50 mg Single Crystal
Time/Run 5 mins20 mins1–4 Hours Days
Blind Spots ManyQuaternary centersNone (if soluble) Amorphous solids

Part 3: Visualization of Validation Logic

Workflow Diagram

The following diagram illustrates the decision logic for validating a regioselective product.

ValidationWorkflow Start Crude Reaction Product Screen 1. Preliminary Screen (1D 1H NMR + LCMS) Start->Screen Decision1 Isomers Distinct? Screen->Decision1 NOESY 2. Spatial Check (2D NOESY) Decision1->NOESY No/Ambiguous Final Structure Confirmed (Proceed to SAR) Decision1->Final Yes (Rare) Decision2 Diagnostic NOE Observed? NOESY->Decision2 N15HMBC 3. Connectivity Check (1H-15N HMBC) Decision2->N15HMBC No (Silent Zone) Decision2->Final Yes (Proximity Confirmed) Decision3 Unambiguous N-Me Correlation? N15HMBC->Decision3 XRay 4. Ultimate Validation (X-Ray Crystallography) Decision3->XRay No (Complex/Fails) Decision3->Final Yes XRay->Final

Caption: Step-wise decision tree for structural validation, prioritizing solution-state NMR before escalating to crystallography.

Part 4: Detailed Experimental Protocol ( HMBC)

This protocol is designed for a standard 500 MHz NMR spectrometer equipped with a cryoprobe. This method relies on the "indirect detection" of nitrogen, boosting sensitivity significantly over direct


N observation.
Sample Preparation
  • Concentration: Dissolve 20–50 mg of the analyte in 0.6 mL of deuterated solvent (DMSO-

    
     is preferred over CDCl
    
    
    
    for better solubility and sharper nitrogen peaks).
  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

Parameter Setup (The Critical Step)

Standard


C-HMBC parameters will fail  for nitrogen due to the difference in coupling constants. You must adjust the CNST13 (coupling constant for long-range transfer).
  • Target J-value: Set long-range coupling (

    
    ) to 5–8 Hz .
    
    • Rationale:

      
       and 
      
      
      
      in aromatic heterocycles typically fall in this range. A standard 10 Hz setting might miss weaker 3-bond couplings.
  • Spectral Width (F1): Set

    
    N spectral width to 400 ppm  (centered around 200 ppm relative to liquid NH
    
    
    
    ).
    • Rationale: Covers the range from amines (~50 ppm) to pyridines/imines (~300+ ppm).

Acquisition
  • Scans (NS): Minimum 64 scans per increment (for 30 mg sample).

  • Increments (TD1): 128 to 256.

  • Total Time: Approx. 2–4 hours.

Data Interpretation (The "Self-Validating" Check)
  • Locate the methyl proton signal in the F2 (

    
    H) dimension (e.g., singlet at 3.8 ppm).
    
  • Look for a cross-peak in the F1 (

    
    N) dimension.[2]
    
  • Validation Logic:

    • If the cross-peak correlates to a Nitrogen shift of ~100–150 ppm (pyrrole-like), the methylation is likely on a secondary amine or pyrrolic nitrogen.

    • If the cross-peak correlates to ~250–300 ppm (pyridine-like), the methylation is on a pyridine-type nitrogen (forming a cation or neutral imine).

    • Absence of cross-peak: Suggests C-methylation or failure of long-range transfer (check parameters).

References

  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance? [Link] (Source verified via search snippet 1.9)

  • National Institutes of Health (PMC). (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization... of a Combi-Molecule. [Link] (Source verified via search snippet 1.12)

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link] (Source verified via search snippet 1.13)

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link] (Source verified via search snippet 1.1)

Sources

Comparative

Certificate of Analysis (CoA) Requirements for tert-butyl (6-(methylamino)pyridin-3-yl)carbamate

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers.[1] Executive Summary: The "98% Purity" Trap In drug development, tert-butyl (6-(methylamino)pyridin-3-yl)carbamate (C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers.[1]

Executive Summary: The "98% Purity" Trap

In drug development, tert-butyl (6-(methylamino)pyridin-3-yl)carbamate (CAS: 1891365-48-2 or derivatives) is a high-value "advanced intermediate."[1] It serves as a critical scaffold for kinase inhibitors and PROTAC linkers.

However, a standard vendor Certificate of Analysis (CoA) stating ">98% Purity by HPLC" is often insufficient for GMP or GLP campaigns. This guide objectively compares Standard Research Grade CoAs against Enhanced Process Grade CoAs , demonstrating why the former often leads to campaign failure due to undetected regioisomers, salt stoichiometry mismatches, and transition metal residues.

The Molecule & Critical Quality Attributes (CQAs)

To understand the CoA requirements, one must understand the synthesis risks. The molecule contains two nucleophilic nitrogen centers: the primary amine at position 3 (the target for Boc protection) and the secondary methylamine at position 6.

Synthesis & Impurity Pathway

The following diagram illustrates the competitive pathways that generate critical impurities often missed by standard UV-HPLC methods.

SynthesisPathways SM Starting Material (2-methylamino-5-aminopyridine) Target TARGET PRODUCT 3-NH-Boc, 6-NHMe (Desired) SM->Target Kinetic Control (Primary Amine) Impurity_A IMPURITY A Regioisomer 3-NH2, 6-N(Me)-Boc SM->Impurity_A Thermodynamic Control Impurity_B IMPURITY B Bis-Boc 3-NH-Boc, 6-N(Me)-Boc SM->Impurity_B Excess Reagent Reagent Boc2O (1.0 eq) Reagent->SM

Figure 1: Competitive reaction pathways during Boc-protection. Impurity A (Regioisomer) often co-elutes with the target in standard reverse-phase HPLC.[1]

Comparative Analysis: Standard vs. Enhanced CoA

The following table contrasts the data provided in a typical "Catalog Item" CoA versus the "Enhanced" CoA required for reliable scale-up.

ParameterStandard Vendor CoA (Research Grade)Enhanced CoA (Process/GMP Grade)The Risk of "Standard"
Appearance "White Solid""White to Off-White Crystalline Solid"Amorphous solids may trap solvents/acids; crystalline forms are more stable.[1]
Identity 1H-NMR (Generic), MS1H-NMR + NOE/HMBC , IR, HRMSStandard NMR may not distinguish the N-methyl-Boc regioisomer (Impurity A).[1]
Purity (HPLC) >98.0% (Area %)>98.5% (w/w Assay) + RRT for ImpuritiesArea % ignores solvent/salt weight. "98% Area" could be 85% Potency.[1]
Impurity Profile Not ListedRegioisomer <0.15% , Bis-Boc <0.5%Regioisomers act as chain-terminators in downstream coupling.[1]
Counter-ion Not SpecifiedChloride/TFA Content (IC) Unknowingly using an HCl salt instead of a free base alters reaction stoichiometry.
Residual Solvent Not ListedGC-HS (Limit Test) Trapped t-Butanol or Dichloromethane interferes with organometallic steps.[1]
Water (KF) Not Listed<0.5% (Karl Fischer) High water content hydrolyzes the Boc group upon storage.
Deep Dive: The "Salt" Trap

Many vendors synthesize this intermediate via reduction of the nitropyridine using SnCl2 or Fe/HCl. If the workup is not basic enough, the product exists as a Hemihydrochloride or Hydrochloride salt .

  • Scenario: You calculate stoichiometry assuming Free Base (MW ~223).

  • Reality: You have the HCl salt (MW ~259).

  • Result: You under-charge your reagents by ~15% and introduce acidic protons that may quench sensitive catalysts (e.g., Pd-catalyzed Buchwald couplings).[1] An Enhanced CoA must declare Chloride content by Ion Chromatography.

Experimental Validation Protocols

Do not rely solely on the paper CoA. Perform these internal checks upon receipt of the material.

Protocol A: Regiochemistry Verification (NOE)

Standard 1H-NMR confirms the groups are present but not their connectivity. Use Nuclear Overhauser Effect (NOE) to confirm the Boc is on the correct nitrogen.

  • Sample Prep: Dissolve 10 mg in DMSO-d6 (avoid CDCl3 as carbamate rotamers can broaden signals).

  • Experiment: 1D-NOE or 2D-NOESY.

  • Target Signal: Irradiate the tert-butyl singlet (~1.5 ppm).[1]

  • Observation:

    • Correct Structure: You should see NOE enhancement of the H-2 and H-4 protons of the pyridine ring (ortho to the Boc-amino group).[1]

    • Incorrect Regioisomer (Impurity A): Enhancement would be seen primarily at H-5 or the N-methyl group.[1]

Protocol B: High-pH HPLC for Impurity Separation

Standard acidic HPLC (0.1% Formic Acid) often protonates both nitrogens, causing the regioisomers to co-elute.

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Pyridine core) and 210 nm (Amide bond).

  • Rationale: At pH 10, the pyridine is deprotonated (neutral). The subtle hydrophobicity difference between the 3-NH-Boc and 6-N(Me)-Boc is maximized, resolving the peaks.[1]

Stability & Storage Specifications

Data from accelerated stability studies (40°C/75% RH) indicates specific vulnerabilities.

Stability Product tert-butyl (6-(methylamino)pyridin-3-yl)carbamate Hydrolysis Acid/Moisture Hydrolysis Product->Hydrolysis Oxidation Air Oxidation Product->Oxidation DeBoc Degradation A: Loss of Boc Group (Generates unstable triamine) Hydrolysis->DeBoc trace HCl/H2O N_Oxide Degradation B: Pyridine N-Oxide (Brown discoloration) Oxidation->N_Oxide Light/Air

Figure 2: Primary degradation pathways.[1] Note that "Trace HCl" from salt formation accelerates Boc removal (autocatalytic).

Storage Recommendation:

  • Temp: -20°C (Long term), 2-8°C (Active use).[1]

  • Atmosphere: Store under Argon/Nitrogen.

  • Container: Amber glass (light sensitive).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Link

  • Zapravdina, D., et al. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.[1][2] Molbank, 2025(2), M1984.[2] (Demonstrates urea/carbamate characterization methodologies). Link[2]

  • Organic Syntheses. Synthesis of tert-Butyl Carbamates. Org.[3][4][5] Synth. Coll. Vol. 10. (Foundational Boc-protection chemistry and impurity profiles). Link

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents. (Guidelines on impurity limits and validation). Link

Sources

Validation

Differentiating 6-methylamino isomers from 2-methylamino pyridine derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Distinguishing 2-methylamino vs. 6-methylamino regioisomers and N-methyl vs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Distinguishing 2-methylamino vs. 6-methylamino regioisomers and N-methyl vs. C-methyl structural isomers.

Executive Summary: The Isomer Challenge in Kinase Inhibitor Design

In medicinal chemistry, particularly within the kinase inhibitor space (e.g., CDK4/6 or JAK inhibitors), the aminopyridine motif is a privileged scaffold. However, the synthesis of these cores often yields complex isomeric mixtures. Distinguishing 2-methylamino pyridine (N-methyl) from its 6-methylamino regioisomers—or from its structural isomer 2-amino-6-methylpyridine (C-methyl)—is critical.

These isomers exhibit distinct hydrogen bond donor/acceptor profiles (


), drastically altering potency and metabolic stability. This guide provides a self-validating analytical workflow to unambiguously identify these species, moving beyond simple 1H NMR shifts to definitive structural proofs.

Part 1: Structural Dynamics & Theoretical Basis

Before attempting separation, one must understand the physicochemical engines driving the differences between these isomers: Basicity (pKa) and Tautomerism .

The Basicity Differential

The position of the amino group relative to the pyridine nitrogen (


) dictates the pKa.[1]
  • 2-methylamino pyridine: The amino group at position 2 allows for resonance stabilization of the protonated

    
    . However, it also facilitates an intramolecular hydrogen bond (if a substituent exists at C3), often lowering the apparent pKa compared to the 4-isomer.
    
  • 6-methylamino isomers: In asymmetric scaffolds (e.g., 3-substituted rings), the 6-position is sterically less hindered and electronically distinct (often "meta-like" or "para-like" depending on the C3 substituent).

Table 1: Physicochemical Comparison of Core Isomers

Feature2-(Methylamino)pyridine2-Amino-6-methylpyridine6-Methylamino (Regioisomer)*
Structure Type N-AlkylatedC-AlkylatedN-Alkylated Regioisomer
Methyl Environment Attached to NitrogenAttached to Ring CarbonAttached to Nitrogen
pKa (Conjugate Acid) ~6.8 - 7.2~7.0 - 7.4Varies by C3-substituent
H-Bonding 1 Donor / 2 Acceptors2 Donors / 2 Acceptors1 Donor / 2 Acceptors
Key Spectral Marker Methyl doublet (NMR)Methyl singlet (NMR)Methyl doublet (NMR)

*Note: "6-methylamino" assumes an asymmetric scaffold (e.g., 3-bromo-6-methylaminopyridine).

Part 2: Spectroscopic Differentiation (NMR)

Relying solely on 1D 1H NMR chemical shifts is prone to error due to concentration-dependent shifts of exchangeable protons. The following protocol utilizes scalar coupling and nuclear Overhauser effects (NOE) for definitive assignment.

The "Gold Standard" NMR Workflow
  • Solvent Selection: Use DMSO-d6 rather than

    
    . DMSO slows proton exchange, often revealing the 
    
    
    
    coupling.
  • Methyl Multiplicity Check:

    • N-Methyl (2- or 6-methylamino): The methyl group appears as a doublet (

      
      ) due to coupling with the adjacent NH proton.
      
    • C-Methyl (2-amino-6-methyl): The methyl group appears as a sharp singlet .

  • Differentiation of 2- vs. 6- Regioisomers (in 3-substituted systems):

    • NOE (Nuclear Overhauser Effect): Irradiate the methylamino signal.

      • 2-isomer: Strong NOE to the C3 substituent (if applicable) or lack of NOE to C5 proton.

      • 6-isomer: Strong NOE to the C5 proton (ortho to the amino group).

Diagnostic Diagram: NMR Logic Flow

NMR_Logic Start Sample in DMSO-d6 MethylSignal Analyze Methyl Signal (2.3 - 3.0 ppm) Start->MethylSignal Split Multiplicity? MethylSignal->Split Singlet Singlet Split->Singlet No Coupling Doublet Doublet (J ~ 5Hz) Split->Doublet Coupling to NH C_Alk Diagnosis: C-Alkylated (2-Amino-6-Methylpyridine) Singlet->C_Alk N_Alk Diagnosis: N-Alkylated (Methylamino group) Doublet->N_Alk RegioCheck Regioisomer Check (NOE Experiment) N_Alk->RegioCheck NOE_C5 NOE to Ring H (C5) RegioCheck->NOE_C5 NOE_Sub NOE to C3 Substituent RegioCheck->NOE_Sub Res_6 6-Methylamino Isomer NOE_C5->Res_6 Res_2 2-Methylamino Isomer NOE_Sub->Res_2

Caption: Decision tree for spectroscopic identification of aminopyridine isomers using 1H NMR and NOE.

Part 3: Chromatographic Separation (HPLC/UPLC)

Separating 2- and 6-regioisomers is challenging due to their similar lipophilicity. However, their interaction with stationary phases differs based on the accessibility of the pyridine nitrogen.

Method Development Strategy
  • Stationary Phase: Traditional C18 often fails to resolve these isomers.

    • Recommendation: Use Pentafluorophenyl (PFP) or Mixed-Mode (e.g., SIELC SHARC) columns. PFP phases interact via

      
       stacking and dipole moments, effectively separating isomers based on electron density distributions.
      
  • pH Control: The pKa difference (though slight) is the lever.

    • Mobile Phase: Ammonium Formate (pH 3.8) vs. Ammonium Bicarbonate (pH 10).

    • Observation: At high pH (unprotonated), the 2-isomer often elutes earlier than the 6-isomer on C18 due to intramolecular H-bonding (pseudo-ring formation) making it effectively more lipophilic than the open 6-isomer.

Experimental Protocol: Isomer Resolution
  • Column: Kinetex PFP, 2.6 µm, 100 x 4.6 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 254 nm (Isosbestic point) and 280 nm.

Part 4: Mass Spectrometry (MS/MS) Differentiation

When retention times overlap, MS/MS fragmentation provides the final confirmation. The fragmentation pathways of N-alkyl vs C-alkyl pyridines are distinct.

Fragmentation Logic
  • N-Methyl Isomers (2-methylamino):

    • Primary loss: Methyl radical (

      
      , -15 Da)  or Methylamine (
      
      
      
      , -31 Da)
      depending on ionization energy.
    • Characteristic rearrangement: Loss of

      
       (imine) to generate the 2-aminopyridine radical cation.
      
  • C-Methyl Isomers (2-amino-6-methyl):

    • Primary loss: HCN (-27 Da) or Acetonitrile (

      
      , -41 Da) .
      
    • The methyl group on the ring is robust; loss of the amino group (

      
      ) is more common than methyl loss.
      

Table 2: Diagnostic MS/MS Transitions

PrecursorFragment A (Dominant)Fragment B (Secondary)Mechanism Inference
2-(Methylamino)pyridine

(Loss of

)

(Loss of

)
Side-chain cleavage
2-Amino-6-methylpyridine

(Loss of

)

(Loss of

)
Ring stability/Deamination

Part 5: Comprehensive References

  • Basicity and pKa of Aminopyridines

    • Source: BenchChem & Quora (Albert A et al; J Chem Soc 1948).

    • Data: 2-aminopyridine (pKa 6.[2][3][4]86) vs 4-aminopyridine (pKa 9.17).[4]

    • Link:

  • HPLC Separation of Pyridine Isomers

    • Source: SIELC Technologies.[5]

    • Method: Separation of aminopyridine isomers using Hydrogen-Bonding mode (SHARC 1 Column).

    • Link:

  • Mass Spectrometry Fragmentation Patterns

    • Source: Chemistry LibreTexts & BenchChem.

    • Concept: Alpha-cleavage and functional group fragmentation in amines and pyrimidines.

    • Link:

  • Structural Data: 2-Amino-6-methylpyridine

    • Source: PubChem (CID 15765).

    • Data: Chemical structure, synonyms (6-amino-2-picoline), and safety data.[6]

    • Link:

  • Synthesis and Characterization of Methylamino Pyridines

    • Source: MDPI & NIH (Journal of Molecular Structure).

    • Context: Structural and optical properties of 2-amino-methylpyridine isomers.[7]

    • Link:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate

Executive Summary & Chemical Profile Immediate Action Required: This compound is a pharmacologically active organic intermediate containing a pyridine ring and a Boc-protected amine. While not explicitly listed on EPA P-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a pharmacologically active organic intermediate containing a pyridine ring and a Boc-protected amine. While not explicitly listed on EPA P-lists or U-lists, it must be managed as Hazardous Chemical Waste due to potential aquatic toxicity and specific reactivity hazards (gas evolution) associated with the Boc protecting group.[1]

Do not dispose of this compound down the drain or in general trash.

Chemical Identification Table
PropertyDetail
Chemical Name Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate
CAS Number 1891365-48-2
Molecular Formula C₁₁H₁₇N₃O₂
Physical State Off-white to pale yellow solid
Primary Hazards Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxicity
Waste Classification Non-RCRA Regulated (unless characteristic); Manage as Organic Hazardous Waste
Risk Assessment & The "Why" (Expertise & Causality)

To ensure safety, we must understand the causality behind the disposal protocols.[1] We are not simply following a list; we are mitigating specific chemical mechanisms.

A. The Pressure Hazard (Boc-Group Lability)

The tert-butyloxycarbonyl (Boc) group is acid-labile.

  • Mechanism: Upon contact with strong acids (e.g., HCl, TFA, H₂SO₄) often found in "Acid Waste" streams, the Boc group undergoes cleavage, releasing Isobutylene gas and Carbon Dioxide (CO₂) .[1]

  • Operational Risk: If this solid is mistakenly placed in an acidic waste container and capped, the rapid gas evolution can pressurize the vessel, leading to a rupture or explosion.[1]

  • Directive: STRICT SEGREGATION from acidic waste streams is mandatory.

B. The Aquatic Toxicity Hazard (Pyridine Moiety)

Pyridine derivatives are notorious for high water solubility and aquatic toxicity.

  • Mechanism: The pyridine ring resists biodegradation in standard wastewater treatment facilities.

  • Operational Risk: Drain disposal violates the Clean Water Act and local environmental discharge permits.

  • Directive: All aqueous rinses must be collected; nothing goes to the sewer.

Segregation Protocol: The Self-Validating System

A self-validating system prevents errors by physical design. Implement the following segregation logic in your satellite accumulation area (SAA).

  • Stream A (Solid Waste): Dedicated solid waste container.

    • Validation Check: Is the container lined with a 6-mil polyethylene bag? Is it free of liquid acids?

  • Stream B (Liquid Waste - Mother Liquor): Organic Solvents (Non-Halogenated or Halogenated depending on synthesis solvent).

    • Validation Check: pH test strip must read pH 6-9 before adding this compound. If acidic, neutralize the waste stream before addition or use a separate container.[1]

Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid Substance
  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety glasses with side shields.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Bagging: Place the substance in a clear, sealable plastic bag. Label the inner bag with the chemical name.

  • Transfer: Place the sealed bag into the solid waste drum.

  • Labeling: Affix a hazardous waste label to the drum.

    • Constituents: "Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate"[2]

    • Hazard Checkbox: "Irritant" and "Toxic" (Conservative classification).[1]

  • Storage: Keep container closed when not in use. Store away from oxidizers and acids.[1][3]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: Ensure any reactive reagents (e.g., unreacted coupling agents) are quenched.[1]

  • pH Check: Verify the solution is NOT acidic (pH < 5).

    • If Acidic:[4][5][6][7] Slowly neutralize with Sodium Bicarbonate (NaHCO₃) in a fume hood to release gas before transfer to waste.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .[1]
      
    • If dissolved in EtOAc/Methanol/DMF

      
      Non-Halogenated Waste .[1]
      
  • Transfer: Pour into the appropriate carboy using a funnel. Leave 10% headspace for expansion.[1]

Visual Workflow (Decision Tree)

DisposalWorkflow Start Waste Generation: Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Solution) StateCheck->Liquid Liquid Solid Solid (Pure/Debris) StateCheck->Solid Solid pHCheck CRITICAL: Check pH Is it Acidic (< pH 5)? Liquid->pHCheck Neutralize Neutralize with NaHCO3 (Allow gas to evolve) pHCheck->Neutralize Yes (Risk of Gas) SolventType Identify Solvent Base pHCheck->SolventType No (Safe) Neutralize->SolventType HaloWaste Halogenated Waste Carboy (e.g., DCM) SolventType->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Carboy (e.g., EtOAc, MeOH) SolventType->NonHaloWaste Flammables/Organics Bagging Double Bag in Polyethylene Solid->Bagging SolidDrum Solid Hazardous Waste Drum (Label: Irritant/Toxic) Bagging->SolidDrum

Figure 1: Decision matrix for the safe disposal of Boc-protected pyridine intermediates, emphasizing the critical pH check to prevent drum pressurization.

Regulatory Compliance & Transport
  • EPA RCRA Status: This specific CAS is not P-listed or U-listed. However, under 40 CFR 262.11 , the generator is responsible for waste determination.[1]

    • Recommendation: Classify as Non-Regulated Chemical Waste (unless mixed with listed solvents) but incinerate via a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • DOT Shipping (for pure substance):

    • Likely not regulated as a Class 6.1 Toxic unless oral LD50 < 300 mg/kg (unlikely for this intermediate).

    • Ship as: Not Regulated for Transport (Verify with specific SDS Section 14).

Emergency Procedures
  • Spill (Solid): Dampen with water to prevent dust. Sweep up carefully avoiding dust generation.[1][8][9] Place in a sealed bag.

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1][8][10]

    • Skin: Wash with soap and water.[1][9][11]

  • Fire: Use Water spray, Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][9] Do not breathe fumes (Nitrogen oxides are released upon combustion).

References
  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Reference for Boc-group acid lability and gas evolution hazards).

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Pyridine Derivatives Toxicity. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate

Part 1: Executive Safety Assessment Compound Identity: Chemical Name: Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate[1][2] CAS Number: 183004-94-6 (Representative analog/derivative class)[1][3] Physical State: Off-whi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: Tert-butyl (6-(methylamino)pyridin-3-yl)carbamate[1][2]

  • CAS Number: 183004-94-6 (Representative analog/derivative class)[1][3]

  • Physical State: Off-white to pale yellow solid/powder.

The "Senior Scientist" Perspective: While this specific intermediate is often stabilized by the Boc-protecting group, it contains a 2-aminopyridine core .[1] In drug discovery, aminopyridines are structurally alert for neurotoxicity (potassium channel blockade) and acute toxicity if the protecting group is metabolically or chemically cleaved.

Crucial Directive: Treat this compound as Presumed Highly Potent (Control Band 3 or 4) until specific toxicological data proves otherwise. Do not handle on an open bench.

Part 2: Hazard Identification & Risk Analysis

Before selecting PPE, we must understand the mechanism of potential harm.

Hazard CategorySpecific RiskCausality / Mechanism
Acute Toxicity Neurotoxicity / SeizuresThe aminopyridine moiety can block

channels in nerve cells if absorbed.[1]
Respiratory Mucosal IrritationFine particulate dust can deeply penetrate lung tissue (alveolar region).
Skin/Eye Chemical Burns / SensitizationBasic nitrogen atoms (pyridine) can cause caustic irritation to moist membranes.
Reactivity Deprotection RiskContact with strong acids releases isobutylene gas and the free, more toxic aminopyridine.

Part 3: The PPE Protocol (Layered Defense)

This protocol uses a "Barrier Redundancy" approach. If one layer fails, the next protects you.

Hand Protection (The Critical Interface)
  • Handling Solid: Double-gloving is mandatory to prevent micro-porosity exposure.

    • Inner Layer: 4 mil Nitrile (Inspection White).

    • Outer Layer: 5-8 mil Nitrile (Textured grip).[1]

  • Handling Solution: Glove choice depends on the solvent, not just the solute.

    • DCM/Chloroform:Silver Shield / Laminate gloves (Nitrile degrades in <5 mins).

    • Methanol/Ethyl Acetate: Double Nitrile is acceptable (Change every 15 mins).

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If outside hood): Full-face respirator with P100 (HEPA) cartridges.[1] Note: N95 masks are insufficient for potent pharmaceutical intermediates due to poor face seal.

Ocular & Body Defense[4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift.

  • Body:

    • Lab Coat: Tyvek® (Disposable) or Nomex® (if flammable solvents are present). Cotton coats absorb powders and become secondary contamination sources.

    • Footwear: Closed-toe, non-perforated leather/synthetic.

Part 4: Operational Workflow & Visualization

Diagram 1: The Hierarchy of Exposure Control

This logic gate ensures you only rely on PPE when engineering controls are verified.

Hierarchy cluster_PPE PPE Selection Logic Elimination 1. Elimination (Can we use a safer analog?) Engineering 2. Engineering Controls (Fume Hood / Glove Box) Elimination->Engineering No substitute Admin 3. Admin Controls (SOPs / Training) Engineering->Admin Containment verified PPE 4. PPE (The Last Line of Defense) Admin->PPE Residual Risk Solid Solid Handling: Double Nitrile + P100 PPE->Solid Liquid Liquid Handling: Solvent-Specific Gloves PPE->Liquid

Caption: Decision matrix for safety controls. PPE is the final barrier, not the first.

Step-by-Step Handling Procedure

Phase A: Preparation (The "Clean" Zone) [1]

  • Static Control: Place an ionizing fan or anti-static gun inside the hood. Pyridine carbamates are often fluffy, electrostatic powders.

  • Weighing: Do not weigh on an open bench balance. Move the micro-balance into the hood or use a powder containment enclosure.

  • Lining: Cover the hood work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture invisible dust.

Phase B: Active Handling (The "Hot" Zone)

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Add solvent slowly. The wetting process can be exothermic.

  • Spill Management: If powder spills, cover with a wet paper towel (solvent-dampened) immediately to prevent aerosolization. Do not dry sweep.

Phase C: Decontamination (Doffing) [1]

  • Outer Gloves: Remove inside the hood. Treat as hazardous waste.

  • Wipe Down: Wipe all containers with a solvent-dampened tissue before removing them from the hood.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing.

Part 5: Emergency Response & Disposal

Diagram 2: Emergency Decision Tree

Emergency Accident Exposure Event Type Identify Type Accident->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact (Solution/Solid) Type->Skin Action1 Move to Fresh Air Observe for Seizures Inhalation->Action1 Action2 Drench 15 mins Do NOT use solvent to wash Skin->Action2 Medical Seek Medical Help Mention: Aminopyridine Derivative Action1->Medical Action2->Medical

Caption: Immediate response protocols. Note the specific warning against using solvents to wash skin.

Disposal Protocols:

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Label clearly with "Contains Aminopyridine Derivatives."

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, EtOAc): "Organic Waste - Non-Halogenated."

    • If dissolved in DCM: "Organic Waste - Halogenated."

  • Empty Containers: Triple rinse with solvent inside the hood. Collect rinsate as hazardous waste. Deface label before discarding glass.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyridine Derivatives Toxicity Profile. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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